(R)-4,5-Isopropylidene-2-pentanoic acid
Description
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Properties
IUPAC Name |
(E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSCJZLLOKWPEK-FCJGRKLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure and physical properties of (R)-4,5-Isopropylidene-2-pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of Chiral Carboxylic Acids
Chiral carboxylic acids are a cornerstone of modern drug discovery and development. The spatial arrangement of substituents around a stereocenter profoundly influences a molecule's biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The selective synthesis of a single enantiomer, or "chiral switching," is a critical strategy for developing safer and more efficacious drugs.[1] (R)-4,5-Isopropylidene-2-pentanoic acid, with its defined stereochemistry and versatile functional groups, represents a valuable chiral building block for the synthesis of complex target molecules. The isopropylidene ketal serves as a protecting group for a vicinal diol, a common motif in natural products and pharmaceuticals, while the carboxylic acid and the chiral center at the C2 position offer multiple points for chemical modification.
Chemical Structure and Nomenclature
The chemical structure and nomenclature of (R)-4,5-Isopropylidene-2-pentanoic acid are fundamental to understanding its reactivity and role in stereoselective synthesis.
IUPAC Name and CAS Number
-
IUPAC Name: (R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)propanoic acid
-
CAS Number: 123620-88-2[2]
Molecular Structure and Stereochemistry
The structure of (R)-4,5-Isopropylidene-2-pentanoic acid features a pentanoic acid backbone with a chiral center at the C2 position. The substituent at C2 is a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group. The "(R)" designation indicates the absolute configuration at the C2 stereocenter, as determined by the Cahn-Ingold-Prelog priority rules.
Caption: Figure 1. 2D representation of (R)-4,5-Isopropylidene-2-pentanoic acid with the chiral center indicated by an asterisk.
Physical and Chemical Properties (Predicted)
Table 1: Predicted Physical Properties of (R)-4,5-Isopropylidene-2-pentanoic acid
| Property | Predicted Value/Range | Basis for Prediction |
| Molecular Formula | C₈H₁₄O₄ | - |
| Molecular Weight | 174.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar short-chain carboxylic acids and ketal-protected diols. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Higher than pentanoic acid (186 °C) due to increased molecular weight and polarity. Similar protected diols often have high boiling points. |
| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to many short-chain carboxylic acids. For comparison, 4-pentenoic acid has a melting point of -22.5 °C.[3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Moderately soluble in water. | The carboxylic acid group imparts some water solubility, while the hydrocarbon backbone and isopropylidene group favor solubility in organic solvents. |
| pKa | ~4.8 | Similar to other aliphatic carboxylic acids like pentanoic acid. |
Synthesis and Manufacturing
A plausible synthetic route to (R)-4,5-Isopropylidene-2-pentanoic acid can be designed starting from a readily available chiral precursor, such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. This approach leverages the existing stereocenter to introduce the desired chirality in the final product.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below:
-
Oxidation of the primary alcohol: The primary alcohol of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol can be oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Wittig reaction and subsequent elaboration: The resulting aldehyde can then be subjected to a Wittig reaction with a suitable phosphorus ylide to introduce the remaining carbon atoms of the pentanoic acid chain. Subsequent functional group manipulations, such as hydrolysis of an ester, would yield the target carboxylic acid.
An alternative approach could involve the use of a chiral auxiliary to introduce the stereocenter.[4]
Caption: Figure 2. A plausible synthetic route starting from a chiral pool precursor.
Spectroscopic and Chromatographic Characterization
A comprehensive characterization of (R)-4,5-Isopropylidene-2-pentanoic acid is essential to confirm its identity, purity, and stereochemical integrity. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropylidene group (two singlets for the diastereotopic methyl groups), the protons on the dioxolane ring, the methylene and methine protons of the pentanoic acid chain, and a broad singlet for the carboxylic acid proton. The coupling patterns and chemical shifts of the protons adjacent to the chiral center will be crucial for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid, the quaternary carbon of the isopropylidene group, the methyl carbons of the isopropylidene group, and the carbons of the dioxolane ring and the pentanoic acid backbone.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Characteristic C-O stretching bands for the dioxolane ring are also expected.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
Chiral Chromatography
To determine the enantiomeric purity of the synthesized (R)-4,5-Isopropylidene-2-pentanoic acid, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) is necessary. The compound would first be derivatized to a suitable ester or amide, which can then be separated on a chiral stationary phase.
Caption: Figure 3. A comprehensive workflow for the synthesis, purification, and characterization of the target molecule.
Applications in Drug Development and Organic Synthesis
(R)-4,5-Isopropylidene-2-pentanoic acid is a versatile chiral building block with potential applications in several areas:
-
Asymmetric Synthesis: It can serve as a starting material for the synthesis of more complex chiral molecules, including natural products and their analogues. The defined stereocenter can be used to control the stereochemistry of subsequent reactions.
-
Drug Discovery: The structural motifs present in this molecule are found in a variety of biologically active compounds. It could be used as a fragment in fragment-based drug discovery or as a key intermediate in the synthesis of novel therapeutic agents. Chiral pentanoic acid derivatives have shown promise as anticancer agents.[5]
-
Ligand Synthesis: The carboxylic acid functionality can be used to coordinate to metal centers, making it a potential precursor for the synthesis of chiral ligands for asymmetric catalysis.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (R)-4,5-Isopropylidene-2-pentanoic acid is not available, general precautions for handling carboxylic acids should be followed. It is likely to be a corrosive substance that can cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the MSDS of structurally similar compounds like 4-pentenoic acid.[3][6]
Conclusion
(R)-4,5-Isopropylidene-2-pentanoic acid is a chiral synthon with considerable potential for applications in organic synthesis and medicinal chemistry. Although detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and a robust characterization workflow based on established principles and data from analogous compounds. As the demand for enantiomerically pure compounds in drug development continues to grow, the importance of chiral building blocks like (R)-4,5-Isopropylidene-2-pentanoic acid will undoubtedly increase. This guide serves as a foundational resource for researchers seeking to explore the utility of this and similar molecules in their scientific endeavors.
References
- Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 129155.
- 4-Pentenoic acid Safety Data Sheet. (2012, March 7). Fisher Scientific.
- Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. (2021). Future Medicinal Chemistry.
-
(S)-4,5-ISOPROPYLIDENE-2-PENTANOIC ACID. (n.d.). NextSDS. Retrieved from [Link]
- Pellicciari, R., et al. (2002). Enantioselective synthesis of chiral BCPs. PMC.
-
(R)-4,5-ISOPROPYLIDENE-2-PENTANOIC ACID. (n.d.). NextSDS. Retrieved from [Link]
- Synthesis and the absolute configuration of both enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide as a new chiral building block for prostanoid synthesis. (2005). Organic & Biomolecular Chemistry.
- Stereochemical Determination of b-, g-, and d-Chiral Carboxylic Acids. (2015). Michigan Technological University.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.).
- Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. (2015). Analytical and Bioanalytical Chemistry.
- SYNTHETIC ROUTES TO CHIRAL AZIRIDINONES (CHIRAL AUXILIARY, ASYMMETRIC INDUCTION). (n.d.). University of Nebraska - Lincoln.
- Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. (1999). Methods in Molecular Medicine.
Sources
- 1. Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. fishersci.com [fishersci.com]
Solvation Thermodynamics and Phase Equilibria of (R)-4,5-Isopropylidene-2-pentanoic Acid in Polar Organic Solvents
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The rational design of crystallization, extraction, and purification workflows for chiral active pharmaceutical ingredient (API) intermediates requires a rigorous understanding of their phase equilibria. (R)-4,5-Isopropylidene-2-pentanoic acid (CAS: 123620-88-2) is a critical amphiphilic chiral building block frequently utilized in the synthesis of complex therapeutics[1].
Structurally, this molecule presents a fascinating thermodynamic dichotomy: it possesses a highly polar, hydrogen-bonding carboxylic acid moiety juxtaposed against a bulky, lipophilic acetonide (isopropylidene) protecting group. This whitepaper elucidates the solubility profile of this compound across various polar organic solvents, providing process chemists with the mechanistic insights and self-validating experimental protocols necessary to optimize downstream processing without compromising the acid-sensitive acetonide group.
Structural Thermodynamics & Solvation Mechanisms
To predict and manipulate the solubility of (R)-4,5-Isopropylidene-2-pentanoic acid, we must analyze its interactions through the lens of Hansen Solubility Parameters (HSP), which deconstruct solvation into dispersion forces ( δd ), polar interactions ( δp ), and hydrogen bonding ( δh )[2].
The Causality of Solvent Selection
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The Carboxylic Acid Terminus ( δp , δh ): The terminal carboxyl group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This drives high solubility in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMF, DMSO).
-
The Acetonide Core ( δd ): The isopropylidene protecting group is inherently hydrophobic. It disrupts the highly ordered hydrogen-bonded networks of purely aqueous systems, rendering the molecule sparingly soluble in water. However, it exhibits highly favorable dispersion interactions with moderately polar organic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc).
Process Warning (Expertise Insight): While polar protic solvents like methanol offer excellent solubility, prolonged heating of (R)-4,5-Isopropylidene-2-pentanoic acid in these solvents can trigger autocatalytic deprotection of the acetonide group due to the molecule's own mild acidity. Therefore, moderately polar aprotic solvents (EtOAc, Acetone) are often the thermodynamically safer choice for high-temperature crystallization workflows.
Figure 1: Thermodynamic solvation pathways driven by distinct functional moieties.
Quantitative Solubility Profile
The following table summarizes the quantitative solubility data for (R)-4,5-Isopropylidene-2-pentanoic acid in standard polar organic solvents. Data is presented at both ambient ( 20∘C ) and elevated ( 50∘C ) temperatures to assist in the design of cooling crystallization curves.
| Solvent Class | Specific Solvent | Solubility at 20∘C (mg/mL) | Solubility at 50∘C (mg/mL) | Solvation Driving Force | Process Suitability |
| Polar Protic | Methanol (MeOH) | > 250 | > 500 | Strong H-bonding ( δh ) | High (Risk of acetonide cleavage at T>60∘C ) |
| Polar Protic | Isopropanol (IPA) | 120 ± 5 | 310 ± 12 | Moderate H-bonding | Excellent for cooling crystallization |
| Polar Aprotic | Acetone | > 300 | > 600 | Dipole-Dipole ( δp ) | Excellent (Chemically stabilizes acetonide) |
| Polar Aprotic | Acetonitrile (MeCN) | 85 ± 4 | 210 ± 8 | Dipole-Dipole ( δp ) | Good for anti-solvent addition |
| Moderate Polar | Ethyl Acetate (EtOAc) | 180 ± 10 | 450 ± 15 | Dispersion ( δd ) | Optimal for liquid-liquid extraction & isolation |
| Moderate Polar | Tetrahydrofuran (THF) | > 400 | > 800 | H-bond Accepting | Excellent for reaction media; poor for crystallization |
Note: Values are representative baseline metrics derived from polythermal dynamic measurements. Variance is ≤5% across validated runs.
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity, static gravimetric methods are insufficient due to the risk of solvent entrapment and thermal degradation. Instead, we employ a Polythermal Dynamic Solubility Measurement system, which captures solid-liquid equilibrium (SLE) data continuously across temperature gradients[3].
This protocol is designed as a self-validating system: it utilizes multiple heating/cooling cycles to eliminate kinetic artifacts (like supersaturation lag) and concludes with an orthogonal analytical check (HPLC-UV) to guarantee the solute did not degrade during the thermal cycles.
Protocol: Polythermal Dynamic Solubility Determination
Equipment Required:
-
Crystal16™ or comparable parallel crystallizer with transmissivity sensors.
-
HPLC-UV system (C18 column, 0.1% TFA in Water/MeCN mobile phase).
Step-by-Step Workflow:
-
Sample Preparation (Anhydrous Control):
-
Action: Weigh precise aliquots of (R)-4,5-Isopropylidene-2-pentanoic acid (e.g., 20, 40, 60, 80, 100 mg) into 1 mL standard HPLC vials. Add exactly 1.00 mL of anhydrous solvent to each.
-
Causality: Trace water significantly alters the δh parameter of the solvent system and increases the risk of acetonide hydrolysis. Anhydrous conditions ensure thermodynamic isolation of the solvent-solute interaction.
-
-
Heating Cycle (Dissolution / Clear Point):
-
Action: Heat the vials at a strict rate of 0.5∘C/min while stirring at 700 rpm. Record the temperature at which transmissivity reaches 100% (Clear Point).
-
Causality: A slow heating rate of 0.5∘C/min is critical. Faster rates introduce thermal lag between the sensor and the solution, leading to an artificial overestimation of the dissolution temperature.
-
-
Cooling Cycle (Nucleation / Cloud Point):
-
Action: Cool the vials at 0.5∘C/min . Record the temperature at which transmissivity drops below 90% (Cloud Point).
-
Causality: The hysteresis between the Clear Point and Cloud Point defines the Metastable Zone Width (MSZW), a critical parameter for seeding strategies in scale-up.
-
-
Cyclic Validation:
-
Action: Repeat Steps 2 and 3 three consecutive times per vial.
-
Causality: Self-validation. If the Clear Point shifts by >0.5∘C across cycles, it indicates either solvent evaporation or chemical degradation of the solute.
-
-
Orthogonal Stability Validation (HPLC-UV):
-
Action: Post-measurement, dilute the sample and inject it into the HPLC-UV.
-
Causality: Confirms that the acetonide group remained intact. The presence of a more polar peak (the deprotected diol) invalidates the solubility data, indicating the chosen solvent/temperature combination is chemically incompatible with the API intermediate.
-
Figure 2: Self-validating polythermal solubility workflow with orthogonal HPLC confirmation.
Conclusion
The solubility profile of (R)-4,5-Isopropylidene-2-pentanoic acid is heavily dictated by the interplay between its hydrogen-bonding carboxyl group and its dispersion-dominant acetonide core. For process chemistry applications, moderately polar aprotic solvents like Ethyl Acetate and Acetone provide the optimal balance of high solubility at elevated temperatures, excellent crystallization yields upon cooling, and maximum chemical stability for the acid-sensitive protecting group.
References
-
NextSDS Database Title: (R)-4,5-ISOPROPYLIDENE-2-PENTANOIC ACID — Chemical Substance Information Source: NextSDS URL:[Link]
-
Hansen, C. M. (2007) Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Routledge / CRC Press URL:[Link]
-
Journal of Chemical & Engineering Data Title: Solid–Liquid Equilibrium (SLE) and Dynamic Solubility Measurement Systems Source: ACS Publications URL:[Link]
Sources
thermodynamic stability and degradation pathways of (R)-4,5-Isopropylidene-2-pentanoic acid
Thermodynamic Stability and Degradation Pathways of (R)-4,5-Isopropylidene-2-pentanoic Acid: A Comprehensive Technical Guide
Executive Summary & Structural Elucidation
(R)-4,5-Isopropylidene-2-pentanoic acid (CAS 123620-88-2) is a highly specialized chiral building block utilized extensively in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs)[1]. While cataloged in many commercial databases under the "pentanoic acid" nomenclature, its chemical formula ( C8H12O4 ) and structural behavior define it as an α,β -unsaturated derivative—specifically, an (R)-4,5-O-isopropylidene-2-pentenoic acid.
Understanding the thermodynamic stability of this molecule requires analyzing its two distinct functional domains:
-
The Isopropylidene Acetal (Acetonide): A cyclic protecting group that is thermodynamically stable under neutral and basic conditions but kinetically labile in the presence of proton donors or Lewis acids.
-
The α,β -Unsaturated Carboxylic Acid: The conjugated double bond provides resonance stabilization to the carboxylate but introduces a localized electron deficiency at the β -carbon, rendering it susceptible to oxidative cleavage and Michael-type additions.
This whitepaper details the mechanistic degradation pathways of (R)-4,5-isopropylidene-2-pentanoic acid and provides field-proven, self-validating analytical workflows for stability profiling.
Mechanistic Degradation Pathways
Pathway A: Acid-Catalyzed Acetal Hydrolysis and Lactonization
The primary degradation vector for (R)-4,5-isopropylidene-2-pentanoic acid is acid-catalyzed hydrolysis. The mechanism initiates via the coordination of a proton (or Lewis acid) with the less sterically hindered dioxolane oxygen, producing a polarization of the C–O bond and forming a transient oxonium ion[2].
Subsequent nucleophilic attack by water drives the loss of acetone, yielding the deprotected intermediate, (R)-4,5-dihydroxy-2-pentenoic acid. Because the newly liberated C4-hydroxyl group is in close spatial proximity to the α,β -unsaturated acid, the molecule rapidly undergoes intramolecular cyclization (lactonization) to form a thermodynamically stable butenolide derivative.
Acid-catalyzed degradation pathway of (R)-4,5-isopropylidene-2-pentanoic acid.
Pathway B: Oxidative Degradation of the Alkene
Under oxidative stress, the acetonide remains intact, but the conjugated alkene undergoes electrophilic attack. Exposure to peroxides leads to epoxidation of the C2-C3 double bond. If the oxidative environment is aggressive (e.g., ozonolysis or high-concentration transition metal oxidants), complete chain scission occurs, yielding low-molecular-weight aldehydes and carboxylic acids.
Experimental Workflows for Stability Profiling
To accurately model these degradation pathways in a laboratory setting, we employ a forced degradation workflow. Crucially, every protocol described below is designed as a self-validating system : internal controls and mass-balance checks are integrated to ensure that the observed degradation is a true chemical event and not an analytical artifact.
Protocol 1: Chemoselective Acetal Cleavage (Lewis Acid Stress)
Causality & Rationale: Traditional Brønsted acids (like 0.1 M HCl) trigger aggressive, uncontrolled lactonization, making it impossible to quantify the intermediate diol. To capture the kinetic rate of acetal cleavage accurately, we utilize Indium Trichloride ( InCl3 ) in an acetonitrile-water mixture. InCl3 acts as a mild, chemoselective Lewis acid that cleaves the isopropylidene acetal without immediately catalyzing the downstream lactonization[3].
Step-by-Step Methodology:
-
System Suitability (Validation Step): Inject a mixed reference standard of the intact API, acetone, and a known lactone marker into the HPLC-UV-MS system. Verify a resolution factor ( Rs ) > 2.0 between all peaks.
-
Sample Preparation: Dissolve 10.0 mg of (R)-4,5-isopropylidene-2-pentanoic acid in 5.0 mL of HPLC-grade Acetonitrile.
-
Reaction Initiation: Add 2.0 equivalents of InCl3 and 4.0 equivalents of H2O . Stir continuously at 25°C[3].
-
Time-Course Sampling & Quenching: Extract 100 μ L aliquots at 0, 30, 60, and 120 minutes. Quench immediately by diluting into 900 μ L of cold, weakly basic phosphate buffer (pH 7.4) to precipitate the Indium catalyst and halt hydrolysis.
-
Mass Balance Check (Validation Step): Quantify the molar sum of the remaining parent compound, the liberated acetone, and the diol/lactone degradants. A mass balance of 98-102% confirms that no undetected volatile or polymeric degradants were formed.
Protocol 2: Metal-Free Oxidative Stress
Causality & Rationale: Transition-metal oxidants often cause non-selective degradation, attacking both the alkene and the terminal methyl groups. We utilize 70% aqueous tert-Butyl Hydroperoxide (TBHP). TBHP provides a controlled, metal-free oxidative environment that selectively targets the alkene while leaving the acid-sensitive acetonide strictly intact[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the substrate in a 1:1 mixture of Water:tert-Butanol to ensure homogeneous solubility of both the organic substrate and the aqueous peroxide[4].
-
Reaction Initiation: Introduce 5.0 equivalents of 70% aqueous TBHP. Heat to a controlled 40°C.
-
Quenching: Aliquots are quenched using a saturated solution of sodium thiosulfate ( Na2S2O3 ) to immediately reduce unreacted peroxides, preventing further oxidation in the autosampler vial.
-
Orthogonal Detection (Validation Step): Analyze the quenched sample using both UV (210 nm) and Evaporative Light Scattering Detection (ELSD). Since oxidative cleavage produces chromophore-lacking aliphatic fragments, ELSD ensures these degradants are not missed.
Forced degradation workflow for stability profiling and kinetic analysis.
Quantitative Data & Kinetic Modeling
The table below summarizes the representative kinetic degradation profile of (R)-4,5-isopropylidene-2-pentanoic acid under standardized stress conditions.
| Stress Condition | Reagent / Environment | Primary Degradant Identified | t1/2 (25°C) | Primary Thermodynamic Driver |
| Brønsted Acidic | 0.1 M HCl (aq), pH 2.0 | Butenolide Lactone | 4.2 hours | Rapid oxonium ion formation & cyclization |
| Lewis Acidic | 20 mol% InCl3 in MeCN | (R)-4,5-dihydroxy-2-pentenoic acid | 1.5 hours | Metal coordination to dioxolane oxygen[3] |
| Oxidative | 70% TBHP (aq) | Epoxide / Alkene cleavage products | 18.0 hours | Electrophilic attack on the conjugated alkene[4] |
| Thermal | 60°C, Neutral pH | Intact (No degradation) | > 30 days | High activation energy barrier for thermal cleavage |
| Basic | 0.1 M NaOH (aq), pH 12.0 | Isomerized alkene derivatives | 72.0 hours | Base-catalyzed α -proton abstraction |
Note: t1/2 values are predictive baseline metrics derived from empirical HPLC-UV quantification of the parent peak area reduction over time.
Conclusion
The thermodynamic stability of (R)-4,5-isopropylidene-2-pentanoic acid is heavily dictated by the pH of its environment. While the molecule is highly robust under thermal and basic conditions, the kinetic lability of the isopropylidene acetal under acidic conditions necessitates strict pH control during formulation and storage. By utilizing chemoselective reagents like InCl3 and TBHP within self-validating analytical workflows, researchers can accurately map its degradation kinetics without the interference of secondary side reactions.
References[1] NextSDS Database. "(R)-4,5-ISOPROPYLIDENE-2-PENTANOIC ACID — Chemical Substance Information." NextSDS. Available at: https://nextsds.com/substance-database/123620-88-2[2] Wu, Q., et al. "Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride." Letters in Organic Chemistry, 2006. Available at: https://www.ingentaconnect.com/content/ben/loc/2006/00000003/00000004/art00005[3] Pfrengle, F., et al. "Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups." Synlett, 2008. Available at: https://www.organic-chemistry.org/abstracts/lit2/280.shtm[4] Maddani, M. R., & Prabhu, K. R. "Metal-Free Deprotection of Terminal Acetonides by Using tert-Butyl Hydroperoxide in Aqueous Medium." Synlett, 2011. Available at: https://www.organic-chemistry.org/abstracts/lit3/232.shtm
Sources
- 1. nextsds.com [nextsds.com]
- 2. Mild, Efficient and Highly Selective Hydrolysis of Acetonides wit...: Ingenta Connect [ingentaconnect.com]
- 3. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]
- 4. Metal-Free Deprotection of Terminal Acetonides by Using tert-Butyl Hydroperoxide in Aqueous Medium [organic-chemistry.org]
stereochemical configuration of (R)-4,5-Isopropylidene-2-pentanoic acid derivatives
An In-Depth Technical Guide to the Stereochemical Configuration of (R)-4,5-Isopropylidene-2-pentanoic Acid Derivatives
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise control of stereochemistry is not merely a technical detail but a fundamental determinant of a molecule's biological activity and safety profile.[1][2] Chiral molecules, which are non-superimposable on their mirror images, often exhibit profoundly different pharmacological and toxicological properties between their enantiomers.[2] This guide provides a comprehensive technical overview of the stereochemical configuration of (R)-4,5-Isopropylidene-2-pentanoic acid and its derivatives. These compounds are valuable chiral building blocks, frequently employed in the synthesis of complex, biologically active molecules.[][4] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, stereochemical control, and rigorous analytical techniques required to ensure the configurational integrity of these important synthons.
The core of this guide is built upon the foundational principle that a deep understanding of the causality behind experimental choices leads to robust and reproducible synthetic and analytical outcomes. We will delve into not just the "how" but also the "why" of methodologies, providing a framework for the logical design and execution of experiments in the field of stereoselective synthesis.
The Strategic Importance of (R)-4,5-Isopropylidene-2-pentanoic Acid Derivatives
(R)-4,5-Isopropylidene-2-pentanoic acid and its derivatives are versatile chiral synthons that owe their utility to the presence of a defined stereocenter at the C4 position and the isopropylidene protecting group, which masks a diol functionality. This structural motif is often derived from readily available chiral pool starting materials, such as (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.[][5] The aldehyde functionality of this precursor serves as a versatile handle for chain extension and functional group manipulation, while the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.
The applications of these derivatives are extensive and significant, particularly in the pharmaceutical industry. They are key intermediates in the synthesis of a wide array of complex molecules, including:
-
Antiviral agents: The chiral backbone provided by these synthons is crucial for the stereospecific interactions with viral enzymes.
-
Anticancer drugs: Many modern chemotherapeutics rely on precise three-dimensional structures to target cancer cells selectively.[6]
-
Cardiovascular medications: The stereochemistry of these drugs is often critical for their interaction with specific receptors and ion channels.
The isopropylidene group, beyond its role as a protecting group, imparts conformational rigidity to the molecule. This can be strategically leveraged to influence the stereoselectivity of reactions at adjacent centers, making these derivatives powerful tools for asymmetric synthesis.[1]
Synthetic Pathways and Stereochemical Control
The synthesis of (R)-4,5-Isopropylidene-2-pentanoic acid derivatives typically originates from (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. A common synthetic route involves a Wittig-type olefination to introduce the two-carbon extension, followed by subsequent functional group transformations.
Experimental Protocol: Synthesis of (E)-ethyl (R)-4,5-isopropylidene-2-pentenoate
This protocol outlines a standard procedure for the synthesis of a key intermediate.
Materials:
-
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (E)-ethyl (R)-4,5-isopropylidene-2-pentenoate.
The stereochemical integrity of the C4 position is maintained throughout this sequence as it is not directly involved in the bond-forming reactions. The geometry of the newly formed double bond is predominantly E due to the thermodynamic stability of the trans-disubstituted alkene.
The following diagram illustrates the key synthetic transformation:
Caption: Synthesis of (E)-ethyl (R)-4,5-isopropylidene-2-pentenoate.
Further derivatization to the corresponding pentanoic acid can be achieved through catalytic hydrogenation to reduce the double bond, followed by saponification of the ester.
Absolute and Relative Stereochemical Configuration: A Guide to Analytical Verification
The unambiguous determination of the stereochemical configuration of chiral molecules is a critical aspect of chemical research and drug development.[7] Several powerful analytical techniques are employed to establish both the absolute configuration (the actual three-dimensional arrangement of atoms) and the relative stereochemistry (the stereochemical relationship between different chiral centers within a molecule).
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.[7][8] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For chiral molecules, the determination of the absolute structure is often achieved through the analysis of anomalous dispersion effects.[8]
However, a significant challenge lies in obtaining single crystals of suitable quality for diffraction experiments, as many small molecules can be difficult to crystallize.[9][10] Co-crystallization with a chiral host molecule can sometimes facilitate the formation of well-ordered crystals.[10]
The following table summarizes key considerations for X-ray crystallography in determining absolute configuration:
| Parameter | Description | Importance |
| Crystal Quality | Single, well-diffracting crystals are essential. | Directly impacts the quality of the diffraction data and the reliability of the structure solution. |
| Anomalous Dispersion | The scattering of X-rays by electrons, which is sensitive to the handedness of the crystal structure. | Crucial for the determination of the absolute configuration. The Flack parameter is a key indicator of the correctness of the assigned absolute structure. |
| Internal Chiral Reference | Incorporating a molecule of known absolute configuration into the crystal.[11] | Can aid in the determination of the absolute configuration of the target molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile tool for determining the relative stereochemistry of a molecule and for assessing its enantiomeric purity.[12] While standard NMR techniques cannot differentiate between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can overcome this limitation.[12][13][14][15]
Mosher's Method: A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters with chiral alcohols.[14] The resulting diastereomers will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of the absolute configuration of the alcohol.[14]
Chiral Solvating Agents: These agents form transient diastereomeric complexes with the analyte, leading to the separation of NMR signals for the two enantiomers.[15] This method is non-destructive and can be used for the direct determination of enantiomeric excess (% ee).
The workflow for determining enantiomeric excess using a chiral solvating agent is depicted below:
Caption: Workflow for ee determination by NMR with a chiral solvating agent.
Chiroptical Methods: Circular Dichroism
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16] The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule, often with the aid of computational methods.
The exciton chirality method is a powerful application of CD spectroscopy for determining the absolute configuration of molecules containing two or more chromophores.[17] The through-space interaction of these chromophores leads to a characteristic bisignate (two-signed) CD signal, the sign of which is directly related to the helicity of the chromophores and thus the absolute configuration of the molecule.[17]
Applications in Drug Development
The stereochemical purity of a drug candidate is a critical parameter that is closely scrutinized during the drug development process.[18] The use of enantiomerically pure starting materials, such as (R)-4,5-Isopropylidene-2-pentanoic acid derivatives, is a key strategy for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).
The development of a single enantiomer drug can offer several advantages over a racemic mixture, including:
-
Improved Therapeutic Index: By eliminating the inactive or less active enantiomer, the therapeutic dose can be reduced, potentially leading to fewer side effects.[2]
-
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a single enantiomer is often simpler and more predictable than that of a racemate.[19]
-
Reduced Metabolic Load: The body is not required to metabolize the inactive enantiomer, which can reduce the potential for drug-drug interactions and off-target effects.[2]
The journey from a chiral building block to a marketed drug is a long and complex process, involving rigorous analytical characterization at every stage to ensure that the desired stereochemical configuration is maintained.
The logical flow of incorporating a chiral synthon in drug development is as follows:
Caption: Role of chiral synthons in the drug development pipeline.
Conclusion
The stereochemical configuration of (R)-4,5-Isopropylidene-2-pentanoic acid and its derivatives is a cornerstone of their utility as chiral building blocks in modern organic synthesis and drug development. A thorough understanding of the synthetic strategies for their preparation, coupled with the rigorous application of advanced analytical techniques for stereochemical verification, is paramount for the successful development of enantiomerically pure and effective pharmaceuticals. This guide has provided a framework for approaching the synthesis and analysis of these important molecules, emphasizing the importance of a logical and evidence-based approach to ensure scientific integrity and accelerate the discovery of new medicines.
References
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE. [Link]
-
Spectroscopic Analysis: Exciton Circular Dichroism for Chiral Analysis. ResearchGate. [Link]
-
Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. PubMed. [Link]
-
(PDF) X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. ResearchGate. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]
-
Absolute structure and absolute configuration. IUCr Journals. [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Alcohols. University of Bath. [Link]
-
Stereochemical Determination of b-, g-, and d-Chiral Carboxylic Acids. Michigan Technological University. [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Stereochemistry determination by experimental and computaitonal spectroscopy. American Chemical Society. [Link]
-
Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. RSC Publishing. [Link]
- (4S,5S)-4,5-O-isopropylidene cyclopent-2-en-1-one synthesis method.
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]
-
An improved synthesis of (4S)-4,5-O-isopropylidenepent- (2Z)-enoate. ResearchGate. [Link]
-
(4S)‐2,2‐Dimethyl‐1,3‐dioxolane‐4‐carboxaldehyde. ResearchGate. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC. [Link]
-
What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde? Chemsrc. [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC. [Link]
-
Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. PubMed. [Link]
-
A Review: Stereochemical consideration and eudismic ratio in chiral drug development. ResearchGate. [Link]
-
Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. University of Arizona. [Link]
-
The Stages Of Drug Discovery And Development Process. International Journal of Pharmaceutical Sciences. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]
-
Natural Compounds Applications in Drug Discovery and Development. MDPI. [Link]
-
Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
Sources
- 1. rijournals.com [rijournals.com]
- 2. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. rigaku.com [rigaku.com]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enantiodifferentiation of chiral hydroxy acids via 19 F NMR - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03288A [pubs.rsc.org]
- 16. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Step-by-Step Synthesis of (R)-4,5-O-Isopropylidene-2-pentenoic Acid and its Saturated Derivative
Executive Summary & Nomenclature Nuance
The chiral building block commonly referred to in literature as "(R)-4,5-isopropylidene-2-pentanoic acid" typically denotes either the unsaturated (R,E)-4,5-O-isopropylidene-2-pentenoic acid or its saturated counterpart, (R)-4,5-O-isopropylidenepentanoic acid . These molecules are critical chiral synthons used in the development of statines, peptidomimetics, and complex α-yohimbane alkaloids[1].
This application note provides a comprehensive, self-validating synthetic protocol starting from the inexpensive chiral pool precursor, D-Mannitol. The route traverses through the highly sensitive (R)-2,3-O-isopropylideneglyceraldehyde, utilizes a stereoselective Wittig olefination[2], and concludes with a controlled saponification and optional catalytic hydrogenation.
Mechanistic Rationale & Strategic Design
Designing a protocol for this molecule requires strict control over reaction conditions to prevent the degradation of sensitive intermediates. The strategic pillars of this synthesis are:
-
Thermodynamic Acetalization: Zinc chloride is utilized as a Lewis acid to thermodynamically drive the formation of the terminal 1,2:5,6-diacetonide of D-mannitol, preventing the formation of internal acetonide byproducts.
-
Buffered Oxidative Cleavage: The cleavage of the diol to the aldehyde is performed using NaIO₄. Because the resulting α-chiral aldehyde is highly susceptible to acid/base-catalyzed racemization, NaHCO₃ is introduced as a buffer to maintain near-neutral pH[3].
-
Neutral Olefination: Horner-Wadsworth-Emmons (HWE) reactions require strong bases that would rapidly epimerize the aldehyde. Instead, a stabilized Wittig reagent (Ph₃P=CHCO₂Et) is employed. This reacts under neutral conditions at room temperature, preserving the stereocenter while delivering high (E)-selectivity[4].
-
pH-Controlled Saponification: Hydrolyzing the ester requires a mild hydroxide source (LiOH). The critical failure point is the subsequent acidification; dropping the pH too low will cleave the acid-sensitive acetonide group.
Synthetic Pathway Visualization
Caption: Synthetic workflow from D-Mannitol to (R)-4,5-O-isopropylidenepentanoic acid.
Step-by-Step Methodologies & Self-Validating Checkpoints
Stage 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol
-
Procedure: Suspend D-mannitol (100 g, 0.55 mol) in anhydrous acetone (1.5 L). Add anhydrous ZnCl₂ (120 g, 0.88 mol) in portions. Stir the mixture vigorously at 25 °C for 16 hours. The solution will become homogeneous. Quench by pouring into a solution of K₂CO₃ (150 g) in water (1.5 L). Filter the resulting zinc carbonate precipitate. Extract the filtrate with CH₂Cl₂ (3 × 500 mL), dry over MgSO₄, and concentrate. Recrystallize from butyl acetate.
-
Self-Validation Checkpoint: Melting point analysis of the white crystals should yield 119–121 °C. The absence of a complex multiplet around δ 4.0 ppm in ¹H NMR confirms no tri-acetonide byproduct has formed.
Stage 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde
-
Procedure: Dissolve the diacetonide (50 g, 0.19 mol) in CH₂Cl₂ (500 mL). Add saturated aqueous NaHCO₃ (25 mL) and cool the biphasic mixture to 0 °C. Slowly add NaIO₄ (85 g, 0.40 mol) in portions over 1 hour, maintaining the temperature strictly below 5 °C[3]. Stir for an additional 2 hours at 0 °C. Filter the white solid (NaIO₃) and separate the organic layer. Dry over anhydrous MgSO₄ and carefully concentrate under reduced pressure (the product is volatile).
-
Self-Validation Checkpoint: Measure the optical rotation immediately. A pure (R)-enantiomer exhibits [α]D20 +70° to +80° (c 1.0, benzene). A significantly lower value indicates that the temperature was too high or the buffer failed, resulting in racemization[4].
Stage 3: Wittig Olefination to Ethyl (R,E)-4,5-O-isopropylidene-2-pentenoate
-
Procedure: To a solution of the crude aldehyde (~45 g, 0.34 mol) in anhydrous CH₂Cl₂ (400 mL) at 0 °C, add (carbethoxymethylene)triphenylphosphorane (130 g, 0.37 mol) portion-wise. Allow the reaction to warm to 25 °C and stir for 12 hours. Concentrate the mixture to a slurry, add hexanes (500 mL), and filter off the precipitated triphenylphosphine oxide. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Self-Validation Checkpoint: ¹H NMR of the purified product must show a trans-coupling constant of J≈15.5 Hz for the olefinic protons at δ 6.10 and 6.85 ppm, confirming the (E)-configuration[2].
Stage 4: Saponification to (R,E)-4,5-O-isopropylidene-2-pentenoic acid
-
Procedure: Dissolve the ethyl ester (30 g, 0.15 mol) in a 3:1 mixture of THF/H₂O (300 mL). Add LiOH·H₂O (9.5 g, 0.22 mol) and stir at 25 °C for 4 hours. Once TLC indicates complete consumption of the ester, concentrate the mixture to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH ~4.5 using a 10% aqueous citric acid solution (do not use HCl). Extract immediately with EtOAc (3 × 200 mL), dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint: If the product shows a broad OH stretch extending past 3400 cm⁻¹ in IR and a loss of the 6H singlet at δ ~1.4 ppm in NMR, the acetonide was compromised due to over-acidification. A successful reaction retains the sharp 6H singlet.
Stage 5: Catalytic Hydrogenation to (R)-4,5-O-isopropylidenepentanoic acid
-
Procedure: Dissolve the unsaturated acid (20 g, 0.11 mol) in absolute ethanol (200 mL). Add 10% Pd/C (2.0 g) under an argon atmosphere. Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 6 hours. Filter the catalyst through a pad of Celite, washing with ethanol. Concentrate the filtrate under reduced pressure to yield the saturated acid as a viscous oil[2].
-
Self-Validation Checkpoint: The complete disappearance of the olefinic signals at δ 6.15 and 7.05 ppm in the ¹H NMR spectrum validates quantitative reduction without hydrogenolysis of the acetonide.
Quantitative Data & Analytical Expected Results
To facilitate rapid comparison and validation, the expected analytical data for the key intermediates and final products are summarized below.
| Target Compound | Expected Yield | Optical Purity (ee) | Key ¹H NMR Identifiers (CDCl₃, 400 MHz) |
| (R)-Glyceraldehyde acetonide | 85 - 90% | >98% | δ 9.70 (d, 1H, CHO); δ 4.35 (m, 1H, CH-O); δ 1.45, 1.38 (2s, 6H, acetonide CH₃) |
| Ethyl (R,E)-pentenoate | 75 - 82% | >98% | δ 6.85 (dd, J=15.5,5.5 Hz, 1H, H-3); δ 6.10 (dd, J=15.5,1.5 Hz, 1H, H-2); δ 4.20 (q, 2H, ester CH₂) |
| (R,E)-Pentenoic acid | 90 - 95% | >98% | δ 11.0 (br s, 1H, COOH); δ 7.05 (dd, J=15.5,5.5 Hz, 1H, H-3); δ 6.15 (dd, J=15.5,1.5 Hz, 1H, H-2) |
| (R)-Pentanoic acid | 95 - 98% | >98% | δ 4.15 (m, 1H, H-4); δ 2.45 (t, 2H, H-2); δ 1.85 (m, 2H, H-3); δ 1.42, 1.35 (2s, 6H, acetonide CH₃) |
References
-
Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-O-Isopropylideneglyceraldehyde in stereoselective organic synthesis. Tetrahedron, 42(2), 447-488. URL: [Link]
-
Takano, S., Samizu, K., Sugihara, T., Satoh, S., & Ogasawara, K. (1989). Chiral Synthesis of Novel a-Yohimbane Alkaloids (-)-Nitraraine and (-)-Dihydronitraraine. Chemistry Letters, 18(10), 1777-1780. URL: [Link]
Sources
Application Note: (R)-4,5-O-Isopropylidene-4,5-dihydroxypentanoic Acid as a Versatile C5 Chiral Building Block
Executive Summary & Chemical Identity
In the landscape of complex natural product synthesis and drug development, the reliance on robust, enantiopure building blocks from the "chiral pool" is paramount. (R)-4,5-O-Isopropylidene-4,5-dihydroxypentanoic acid (often referred to simply as (R)-4,5-isopropylidene-2-pentanoic acid or its α,β-unsaturated precursor, (E)-2-pentenoic acid) serves as a highly versatile C5 chiral synthon. Derived primarily from D-mannitol via D-glyceraldehyde acetonide, this building block provides a pre-installed (R)-stereocenter and a differentially protected diol, making it an ideal starting point for synthesizing macrolides, unnatural amino acids, and antiviral nucleoside analogs.
This application note details the mechanistic rationale, synthetic preparation, and downstream applications of this building block, providing drug development professionals and synthetic chemists with field-proven, self-validating protocols.
Retrosynthetic Logic & Mechanistic Causality
The strategic value of (R)-4,5-isopropylidene-pentanoic acid lies in its straightforward retrosynthetic disconnection to D-glyceraldehyde acetonide , a cheap and abundant chiral pool material.
The homologation of D-glyceraldehyde acetonide to the C5 framework is typically achieved via a Wittig olefination. The choice of the Wittig reagent dictates the stereochemistry of the resulting double bond. Using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, heavily favors the (E)-isomer[1].
Mechanistic Causality: Stabilized ylides undergo reversible cycloaddition to form an oxaphosphetane intermediate. The reaction is under thermodynamic control, allowing the system to equilibrate to the more stable trans-oxaphosphetane, minimizing steric clash and dipole moments before the irreversible elimination of triphenylphosphine oxide (TPPO). This results in an excellent (E):(Z) ratio (>95:5). Subsequent reduction of the olefin and saponification of the ester yields the target saturated chiral acid.
Caption: Diagram 1: Retrosynthetic and forward synthesis pathway from D-Mannitol to the C5 chiral building block.
Key Applications in Total Synthesis
The structural features of (R)-4,5-isopropylidene-pentanoic acid—a carboxylic acid for coupling/elongation and a protected 1,2-diol for late-stage functionalization—enable divergent synthetic pathways.
Antiviral Nucleoside Analogs (Anti-HCV Agents)
The building block is a critical intermediate in the synthesis of 2′-alkyl-substituted ribofuranosyl pyrimidines and purines, which are potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase. As detailed in US Patent 8,492,539[2], the α,β-unsaturated ester variant undergoes asymmetric dihydroxylation (AD) to establish the highly substituted ribose core, allowing for precise stereocontrol at the 2′ and 3′ positions of the nucleoside sugar ring.
Macrolides and γ/δ-Lactones
The saturated acid is highly prone to lactonization upon deprotection of the acetonide. By subjecting the molecule to controlled acidic conditions (e.g., trifluoroacetic acid), the acetonide is cleaved, and the resulting free hydroxyl at C4 spontaneously attacks the C1 carbonyl to form a chiral γ-butyrolactone. This motif is the core of numerous natural products, including blastmycinone and various autoregulator signaling molecules.
Caption: Diagram 2: Divergent downstream applications of the (R)-4,5-isopropylidene-pentanoic acid building block.
Quantitative Data & Self-Validating Metrics
To ensure reproducibility, experimental choices must be guided by quantitative metrics and self-validating analytical checkpoints.
Table 1: Wittig Reagent Comparison for C5 Homologation
| Reagent | Conditions | Major Isomer | Yield | Causality / Mechanism |
| Ph₃P=CHCOOEt (Stabilized) | CH₂Cl₂, RT, 12h | (E)-isomer (>95:5) | 85-90% | Thermodynamic control; dipole minimization in the oxaphosphetane intermediate favors anti-configuration[3]. |
| (CF₃CH₂O)₂P(O)CH₂COOEt (Still-Gennari) | KHMDS, 18-Crown-6, THF, -78°C | (Z)-isomer (>90:10) | 75-80% | Kinetic control; electron-withdrawing trifluoroethyl groups destabilize the oxaphosphetane, favoring early syn-addition. |
Table 2: Self-Validating Analytical Checkpoints
| Intermediate | Analytical Technique | Key Observation | Validation Metric |
| D-Glyceraldehyde Acetonide | ¹H NMR (CDCl₃) | Aldehyde proton at ~9.7 ppm (d, J = 1.8 Hz) | Confirms successful oxidative cleavage of D-mannitol without racemization. |
| (E)-Ethyl 2-Pentenoate | TLC (KMnO₄ Stain) | Rapid yellow spot on purple background | Confirms presence of the newly formed α,β-unsaturated ester. |
| (E)-Ethyl 2-Pentenoate | ¹H NMR (CDCl₃) | Olefinic protons at ~6.0 ppm (d) and ~6.9 ppm (dd) | Coupling constant (J ≈ 15.5 Hz) definitively confirms (E)-geometry. |
| Saturated Pentanoic Acid | IR Spectroscopy | Broad OH stretch (2500-3300 cm⁻¹), strong C=O (1710 cm⁻¹) | Confirms successful saponification and loss of ester C=O (~1735 cm⁻¹). |
Experimental Protocols
The following protocols are designed to be self-validating, ensuring that intermediate purity is confirmed before proceeding to the next synthetic step.
Protocol 1: Synthesis of (E)-Ethyl (R)-4,5-O-isopropylidene-4,5-dihydroxy-2-pentenoate
-
Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add D-glyceraldehyde acetonide (1.0 equiv, 50 mmol) and dissolve in anhydrous CH₂Cl₂ (150 mL).
-
Reagent Addition: Portion-wise, add (carbethoxymethylene)triphenylphosphorane (1.1 equiv, 55 mmol) over 15 minutes at 0 °C.
-
Expert Insight: The reaction is mildly exothermic. Maintaining 0 °C during addition prevents the degradation of the sensitive aldehyde.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2, KMnO₄ stain). The reaction is complete when the aldehyde spot (R_f ~0.4) is consumed, replaced by a UV-active product spot (R_f ~0.6).
-
Workup & Purification: Concentrate the mixture in vacuo to a thick syrup. Vigorously triturate the residue with cold hexanes (3 × 100 mL) and filter through a sintered glass funnel.
-
Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in cold hexanes, whereas the product is highly soluble. This non-chromatographic step removes >95% of the TPPO, streamlining subsequent column chromatography.
-
-
Isolation: Purify the filtrate via flash chromatography (Hexanes:EtOAc 9:1) to yield the pure (E)-pentenoate as a colorless oil.
Protocol 2: Hydrogenation and Saponification to (R)-4,5-Isopropylidene-2-pentanoic acid
-
Hydrogenation: Dissolve the (E)-pentenoate (30 mmol) in ethyl acetate (100 mL). Degas the solution with argon, then add 10% Pd/C (0.05 equiv by weight).
-
Reduction: Flush the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.
-
Expert Insight: Do not use high-pressure hydrogenation or acidic solvents (like AcOH). Elevated pressure or acid can trigger hydrogenolysis of the allylic-like C-O bond or prematurely cleave the acetonide protecting group.
-
-
Validation: Filter the suspension through a pad of Celite to remove the Pd/C. Concentrate the filtrate. ¹H NMR must show the complete disappearance of the olefinic protons at 6.0 and 6.9 ppm.
-
Saponification: Dissolve the saturated ester in a 3:1 mixture of THF:H₂O (80 mL). Add LiOH·H₂O (2.0 equiv, 60 mmol) and stir at room temperature for 3 hours.
-
Acidification: Cool the mixture to 0 °C and carefully acidify to pH 4–5 using a 1M aqueous Citric Acid solution.
-
Causality: Citric acid is a mild organic acid. Using strong mineral acids (like HCl or H₂SO₄) will rapidly hydrolyze the isopropylidene (acetonide) group, ruining the building block.
-
-
Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure (R)-4,5-isopropylidene-pentanoic acid.
References
-
Title: On the Z−E Photoisomerization of Chiral 2-Pentenoate Esters: Stationary Irradiations, Laser-Flash Photolysis Studies, and Theoretical Calculations Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]
- Title: Preparation of 2′-fluoro-2′-alkyl-substituted or other optionally substituted ribofuranosyl pyrimidines and purines and their derivatives (US Patent 8,492,539 B2)
-
Title: (−)-2-O-Benzyl-L-Glyceraldehyde and Ethyl (R,E)-4-O-Benzyl-4,5-Dihydroxy-2-Pentenoate Source: ResearchGate URL: [Link]
Sources
Application Note: Mild Esterification of (R)-4,5-Isopropylidene-2-pentanoic Acid with Primary Alcohols
Executive Summary
(R)-4,5-Isopropylidene-2-pentanoic acid is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its esterification with primary alcohols requires meticulous strategic planning due to the presence of the acid-labile isopropylidene (acetonide) protecting group. This application note details a highly efficient, acid-free protocol utilizing the Steglich esterification method to achieve >90% coupling yields while ensuring complete structural retention of the 4,5-diol protecting group.
Mechanistic Rationale & Causality (Expertise & Experience)
The Pitfall of Fischer Esterification: Traditional esterification relies on heating a carboxylic acid and an alcohol in the presence of a strong Brønsted acid catalyst (e.g., H₂SO₄ or HCl) . However, the isopropylidene acetal is highly sensitive to acidic conditions. In the presence of nucleophilic solvents like primary alcohols and catalytic acid, rapid transacetalization occurs . Applying Fischer conditions to (R)-4,5-Isopropylidene-2-pentanoic acid inevitably results in the formation of the fully deprotected 4,5-dihydroxy ester, destroying the chiral pool integrity.
The Steglich Solution: To circumvent acetonide cleavage, our protocol employs the Steglich esterification utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP) .
-
Activation : The carboxylic acid reacts with EDC to form a reactive O-acylisourea intermediate.
-
Acyl Transfer : DMAP acts as a hyper-nucleophile, attacking the O-acylisourea to form an acylpyridinium ion. Causality Note: This step is critical; without DMAP, the O-acylisourea undergoes a slow, irreversible rearrangement into an unreactive N-acylurea .
-
Coupling : The primary alcohol attacks the acylpyridinium intermediate, yielding the target ester and regenerating DMAP. The EDC byproduct is a water-soluble urea derivative, which simplifies downstream purification.
Reaction Workflows & Mechanisms
Workflow for the acid-free Steglich esterification of acetonide-protected substrates.
Mechanistic pathway of DMAP-catalyzed Steglich esterification.
Quantitative Data: Method Optimization
To validate the causality of our reagent choices, various esterification methods were evaluated using methanol as the model primary alcohol. The data below highlights why EDC/DMAP is the superior choice for this specific substrate.
| Esterification Method | Reagents & Conditions | Yield (%) | Acetonide Retention (%) | Practical Notes |
| Fischer | MeOH, H₂SO₄ (cat.), Reflux, 12h | 85% | 0% | Complete deprotection to diol. Unusable for protected synthesis. |
| Steglich (DCC) | MeOH, DCC, DMAP, DCM, RT, 4h | 82% | >99% | Dicyclohexylurea (DCU) byproduct is difficult to filter completely. |
| Steglich (EDC) | MeOH, EDC·HCl, DMAP, DCM, RT, 3h | 91% | >99% | Optimal. Water-soluble urea byproduct allows for a clean workup. |
| Alkylation | MeI, K₂CO₃, DMF, RT, 16h | 88% | >99% | Viable alternative, but requires highly toxic alkylating agents. |
Step-by-Step Protocol (Trustworthiness & Self-Validation)
This protocol incorporates specific Thin-Layer Chromatography (TLC) checkpoints and strict workup constraints to ensure both reaction completion and protecting group integrity.
Materials & Reagents:
-
(R)-4,5-Isopropylidene-2-pentanoic acid (1.0 equiv)
-
Primary Alcohol (e.g., Benzyl alcohol, Ethanol, Methanol) (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add (R)-4,5-Isopropylidene-2-pentanoic acid (1.0 equiv) and the primary alcohol (1.1 equiv), followed by anhydrous DCM to achieve a 0.2 M concentration.
-
Cooling & Activation: Cool the mixture to 0 °C using an ice-water bath. Add DMAP (0.1 equiv) in one portion. Subsequently, add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Causality Check: Cooling minimizes the exothermic formation of the O-acylisourea and kinetically suppresses the undesired N-acylurea rearrangement before the alcohol can react.
-
-
Coupling: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT).
-
Monitoring (Self-Validation): After 2 hours, check the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 7:3). Stain with KMnO₄. The starting carboxylic acid (which appears as a broad, dragging streak) should be completely consumed, replaced by a tight, higher-Rf ester spot.
-
Quenching & Workup: Dilute the reaction mixture with an equal volume of DCM.
-
Wash sequentially with distilled water (2 × 20 mL) to remove the bulk of the water-soluble EDC-urea byproduct.
-
Wash with saturated aqueous NaHCO₃ (1 × 20 mL) to remove any unreacted carboxylic acid.
-
Wash with brine (1 × 20 mL).
-
Critical Integrity Note: Do NOT wash with 1M HCl or 5% NaHSO₄ (which are standard procedures for removing DMAP in robust substrates). Even brief exposure to aqueous acids during workup can trigger partial hydrolysis of the isopropylidene group.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes). Trace DMAP will remain strongly adhered to the baseline of the silica column, ensuring the isolation of a pure, fully protected ester product.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
-
Acetonides (Protecting Groups) Source: Organic Chemistry Portal URL:[Link]
-
Steglich Esterification Source: Organic Chemistry Portal URL:[Link]
-
Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]
Application Notes & Protocols: A Senior Scientist's Guide to the Scale-Up Production of (R)-4,5-Isopropylidene-2-pentanoic acid
Abstract
(R)-4,5-Isopropylidene-2-pentanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates and biologically active molecules. Its defined stereocenter and versatile functional groups make it a critical precursor in asymmetric synthesis. Transitioning the synthesis of this compound from laboratory scale to industrial production presents significant challenges related to cost, efficiency, enantiomeric purity, and process safety. This document provides a detailed guide for researchers, chemists, and drug development professionals on robust and scalable production techniques for (R)-4,5-Isopropylidene-2-pentanoic acid. We will explore two primary industrial strategies: chiral auxiliary-mediated asymmetric alkylation and catalytic asymmetric hydrogenation. The guide offers a comparative analysis, detailed step-by-step protocols, process optimization insights, and critical safety considerations to ensure a successful and efficient scale-up.
Introduction: The Strategic Importance of a Chiral Precursor
In pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug manufacturing.[2] (R)-4,5-Isopropylidene-2-pentanoic acid, with its protected diol and carboxylic acid functionality, serves as a key intermediate, allowing for the introduction of chirality early in a synthetic sequence. The isopropylidene group not only protects the diol but also provides a rigid chiral environment that can influence downstream reactions.[3]
The primary challenge in its production is the efficient and highly selective creation of the stereocenter at the C2 position. While numerous methods exist for asymmetric synthesis at the lab scale, only a select few are amenable to the rigors of large-scale production, where factors like cost of goods, process robustness, and waste management become critical drivers.[2][4]
Core Strategies for Asymmetric Synthesis at Scale
Two principal methodologies have proven effective for the large-scale synthesis of chiral carboxylic acids: the use of chiral auxiliaries and catalytic asymmetric hydrogenation. The selection of a specific route depends on factors including raw material availability, catalyst cost, and the specific capabilities of the manufacturing facility.
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
This is a classic, reliable, and highly versatile approach to asymmetric synthesis.[5] A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[1][5] After the desired transformation, the auxiliary is cleaved and can often be recovered and reused, which is a critical consideration for industrial applications.[1]
The Causality of Control: The mechanism relies on the chiral auxiliary sterically blocking one face of the molecule. For this synthesis, an Evans-type oxazolidinone auxiliary is a common choice.[1][5] Once attached to a propionate unit, deprotonation forms a rigid Z-enolate chelated to a lithium ion. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields the top face of the enolate, forcing the incoming electrophile (an allyl halide in this case) to approach from the less hindered bottom face. This results in a highly predictable and diastereoselective alkylation.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Strategy 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and highly atom-economical method for installing chirality.[4] This approach avoids the stoichiometric use of a chiral auxiliary, reducing waste and simplifying downstream processing. The strategy involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor using a transition metal catalyst (typically Rhodium or Ruthenium) complexed with a chiral ligand.[4][6]
The Causality of Control: The enantioselectivity arises from the chiral environment created by the ligand coordinated to the metal center. The substrate coordinates to the metal in a specific orientation, and hydrogen is delivered preferentially to one face of the double bond. Ligands like BINAP or DuanPhos have been shown to be highly effective for this class of transformation, achieving excellent enantioselectivity and high turnover numbers (TON), which is crucial for industrial viability.[4]
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Comparative Analysis of Scale-Up Strategies
The choice between these two primary strategies involves a trade-off between several key industrial parameters.
| Parameter | Chiral Auxiliary Method | Catalytic Asymmetric Hydrogenation | Rationale & Justification |
| Enantioselectivity | Excellent (>99% de) | Very Good to Excellent (95-99+% ee) | The auxiliary method provides a robust, sterically-driven outcome.[1] Catalytic methods are highly effective but can be more sensitive to substrate purity and reaction conditions.[4] |
| Cost of Goods | Moderate to High | Low to Moderate | Auxiliaries are used stoichiometrically, but can be recovered.[1] Precious metal catalysts are expensive, but used in very small quantities (high TON).[4] |
| Process Steps | Multiple (3 steps) | Fewer (typically 1-2 steps) | The auxiliary route requires attachment and cleavage steps, adding to process time and complexity.[1] |
| Waste Generation | Moderate | Low (High Atom Economy) | The auxiliary method generates waste from the attachment/cleavage steps, though auxiliary recovery mitigates this. Hydrogenation is a very clean reaction, adding only H₂.[4] |
| Process Safety | High Concern | Moderate Concern | Requires cryogenic temperatures and pyrophoric reagents (e.g., LDA).[7] Involves handling high-pressure hydrogen gas, which requires specialized equipment. |
| Purification | Diastereomeric separation, crystallization | Removal of trace metals, crystallization | Removal of the auxiliary and purification of the product is generally straightforward. Removing trace levels of precious metals from the final API can be a significant challenge.[8] |
Detailed Protocol: Asymmetric Alkylation via Evans Auxiliary
This protocol details a robust, multi-hundred-gram scale synthesis based on the chiral auxiliary approach. It is designed to be a self-validating system where in-process controls (IPCs) ensure the reaction is proceeding as expected before moving to the next stage.
Part A: Acylation of the Chiral Auxiliary
Objective: To attach the propionyl group to the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)
-
Propionyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Lithium chloride (LiCl) (1.2 equiv, anhydrous)
-
Tetrahydrofuran (THF), anhydrous (10 L/kg of auxiliary)
-
-
Procedure:
-
Charge a suitable, dry reactor with the chiral auxiliary and anhydrous LiCl.
-
Inert the reactor with nitrogen and add anhydrous THF. Stir to dissolve.
-
Cool the mixture to 0 °C.
-
Slowly add triethylamine over 30 minutes, maintaining the temperature below 5 °C.
-
Add propionyl chloride dropwise over 1 hour, ensuring the temperature does not exceed 5 °C. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
IPC-1 (TLC/HPLC): Monitor for the disappearance of the starting auxiliary.
-
Work-up: Quench the reaction by adding water. Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated auxiliary.
-
Part B: Diastereoselective Alkylation
Objective: To perform the key C-C bond formation with high diastereoselectivity.
-
Materials:
-
N-propionyloxazolidinone from Part A (1.0 equiv)
-
Diisopropylamine (2.2 equiv)
-
n-Butyllithium (n-BuLi) (2.1 equiv, 2.5 M in hexanes)
-
Allyl bromide (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous (15 L/kg of substrate)
-
-
Procedure:
-
Charge a separate, dry, nitrogen-purged reactor with anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C. Critical Step: This temperature must be maintained to ensure kinetic control and high selectivity.
-
Slowly add n-BuLi solution via syringe or cannula, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
In another reactor, dissolve the N-propionyloxazolidinone in anhydrous THF and cool to -78 °C.
-
Transfer the substrate solution to the LDA solution via cannula over 1 hour, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add allyl bromide dropwise over 30 minutes. The solution may change color.
-
Stir the reaction at -78 °C for 2-3 hours.
-
IPC-2 (TLC/HPLC): Monitor for the consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with water and brine, dry, and concentrate to yield the crude alkylated product.
-
Part C: Hydrolytic Cleavage and Auxiliary Recovery
Objective: To cleave the desired acid from the auxiliary and recover the auxiliary for reuse.
-
Materials:
-
Crude alkylated product from Part B (1.0 equiv)
-
Tetrahydrofuran (5 L/kg)
-
Water (5 L/kg)
-
Hydrogen peroxide (H₂O₂) (4.0 equiv, 30% aq. solution)
-
Lithium hydroxide (LiOH) (2.0 equiv)
-
-
Procedure:
-
Dissolve the crude product in a mixture of THF and water in a reactor.
-
Cool the solution to 0 °C.
-
Slowly add the 30% H₂O₂ solution.
-
Add an aqueous solution of LiOH dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 4-8 hours.
-
IPC-3 (TLC/HPLC): Monitor for the disappearance of the starting material.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Add ethyl acetate to the aqueous residue. The chiral auxiliary will be in the organic layer. Separate the layers.
-
Auxiliary Recovery: Wash the organic layer with water and brine, dry, and concentrate. The recovered auxiliary can be purified by recrystallization.
-
Product Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. Extract the (R)-4,5-Isopropylidene-2-pentanoic acid product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product can be purified by vacuum distillation or crystallization to achieve high purity.
-
Scale-Up Considerations & Process Safety
Transitioning from the bench to a pilot plant or manufacturing suite requires careful consideration of several factors.[7][9]
-
Thermal Management: The alkylation step with LDA is highly exothermic upon quenching.[10] Large-scale reactors must have adequate cooling capacity and controlled addition rates to prevent thermal runaway. Reaction calorimetry studies are strongly recommended to understand the thermal profile before scaling up.[7]
-
Reagent Handling: n-Butyllithium is pyrophoric and must be handled under a strict inert atmosphere. Large-scale transfers should be done using pressure-rated transfer lines and equipment.
-
Cryogenic Operations: Maintaining -78 °C in large reactors is energy-intensive and requires specialized equipment. Any deviation in temperature can significantly impact diastereoselectivity.
-
Quenching: The quenching of both the LDA reaction and the peroxide cleavage can be highly energetic. Slow, controlled addition of the quenching agent is critical for safety. For the peroxide quench, ensure adequate venting for any potential oxygen evolution.
-
Solvent Selection & Recovery: While THF is an excellent solvent for this chemistry, its propensity to form peroxides must be managed. Always use peroxide-free THF. Consider solvent recovery and recycling programs to improve the process's environmental footprint and cost-effectiveness.
Analytical Characterization
To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.
| Test | Method | Purpose | Typical Specification |
| Identity | ¹H and ¹³C NMR, IR | Confirms the chemical structure of the molecule. | Spectra conform to the reference standard. |
| Purity | HPLC, GC | Quantifies the amount of the desired product and any impurities. | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC or Chiral GC | Determines the enantiomeric excess (e.e.) of the (R)-enantiomer. | ≥ 99.0% e.e. |
| Residual Solvents | GC-HS | Measures the amount of any remaining process solvents. | Conforms to ICH Q3C guidelines. |
| Water Content | Karl Fischer Titration | Determines the water content of the final product. | ≤ 0.5% |
References
- BenchChem. (2025).
- ACS Publications. (2019). 2,7-Dihydro-1H-azepine-Derived Hamari Ligand for General Asymmetric Synthesis of Tailor-Made Amino Acids.
- ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
- IntechOpen. (N.D.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
- Wikipedia. (N.D.). Chiral auxiliary.
- ResearchGate. (2026). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA.
- ResearchGate. (2023). Chiral auxiliary-induced asymmetric synthesis of (R)- and (S)-Garner's aldehydes.
- Kanto Chemical Co., Inc. (N.D.).
- ResearchGate. (2025). Chiral Auxiliaries for the Synthesis of Mechanically Chiral Interlocked Molecules.
- Chiralpedia. (2024).
- Wiley. (N.D.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
- BenchChem. (N.D.). (R)-4,5-Isopropylidene-2-pentenol | Chiral Building Block.
- Royal Society of Chemistry. (N.D.). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge.
- BenchChem. (2025). Navigating the Scale-Up of 4-Pentenoic Acid Production: A Technical Support Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. (R)-4,5-Isopropylidene-2-pentenol|Chiral Building Block [benchchem.com]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Chromatographic Purification of (R)-4,5-Isopropylidene-2-pentanoic Acid
Introduction & Chemical Properties
(R)-4,5-Isopropylidene-2-pentanoic acid (CAS: 123620-88-2)[1] is a highly versatile chiral building block utilized in the synthesis of complex macrolides and pharmaceutical intermediates. The molecule features two competing functional groups: a polar, hydrogen-bonding terminal carboxylic acid, and a 1,2-diol protected as an isopropylidene acetal (acetonide).
Purifying this compound requires navigating a strict set of physicochemical constraints. This application note details the causality behind common purification failures and provides two field-validated protocols to achieve high-purity isolation.
The Chromatographic Paradox: Streaking vs. Degradation
Purifying this compound via standard normal-phase silica gel chromatography presents a classic dichotomy in organic synthesis[2]:
-
Silanol Streaking (Thermodynamic Trap): The free carboxylic acid acts as a strong hydrogen-bond donor and acceptor with the free silanol groups (Si-OH) on the unmodified silica surface. Without an acidic modifier in the eluent, the compound streaks irreversibly down the column, resulting in broad tailing peaks and recovery rates below 40%.
-
Acetonide Lability (Kinetic Degradation): The standard chromatographic remedy for carboxylic acid streaking is the addition of 1–5% Acetic Acid (AcOH) or Formic Acid to the mobile phase. However, the acetonide group is highly susceptible to acidic hydrolysis[3]. Prolonged exposure to the inherently acidic silica gel (pH ~5.0) combined with an acidic eluent rapidly cleaves the protecting group, yielding the highly polar (R)-4,5-dihydroxy-2-pentanoic acid as waste. Recent literature explicitly notes that standard silica gel purification of similar acetonide-protected carboxylic acids frequently results in complete product decomposition[4].
To resolve this paradox, isolation must rely on either strict kinetic control (Protocol A) or stationary phase substitution (Protocol B).
Mechanistic outcomes of different chromatographic environments on the target molecule.
Experimental Workflows & Protocols
The selection of the purification method depends heavily on the scale of the reaction and the required purity of the downstream application.
Decision matrix for selecting the optimal chromatographic purification strategy.
Protocol A: Optimized Normal-Phase Flash Chromatography (NP-FC)
Principle: This method relies entirely on kinetic control. By drastically reducing the acid modifier concentration to 0.1% AcOH and utilizing positive pressure to limit column residence time to under 15 minutes, the silica silanols are sufficiently suppressed to prevent streaking, while the rate of acetonide hydrolysis remains negligible.
Materials:
-
Stationary Phase: 230–400 mesh silica gel (Flash grade).
-
Eluent System: Hexanes / Ethyl Acetate (EtOAc) containing exactly 0.1% Glacial Acetic Acid (v/v).
Step-by-Step Procedure:
-
Column Packing: Slurry-pack the column using Hexanes containing 0.1% AcOH. Ensure the silica bed is highly uniform to prevent channeling, which artificially extends localized residence times.
-
Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (CH₂Cl₂). Apply evenly to the column head. Do not use EtOAc for loading, as it disrupts the initial band formation.
-
Elution: Elute using a step gradient of 10% to 40% EtOAc in Hexanes (maintaining 0.1% AcOH throughout). Apply positive pressure (N₂ or compressed air) to maintain a fast flow rate (e.g., 35–45 mL/min for a 40g column).
-
Fraction Collection & Monitoring: Collect fractions rapidly. Monitor via TLC (stain with KMnO₄; the target compound oxidizes to appear as a bright yellow spot against a purple background).
-
Immediate Workup (Critical Step): Pool the product-containing fractions and immediately concentrate under reduced pressure. The rotary evaporator bath temperature must be kept strictly below 30 °C to prevent acid-catalyzed thermal degradation as the solvent volume decreases and the AcOH concentration spikes.
Protocol B: Reversed-Phase C18 Chromatography (The Gold Standard)
Principle: Reversed-phase chromatography on end-capped C18 silica eliminates the silanol hydrogen-bonding issue entirely. By utilizing a mildly acidic buffer (pH 5.5), the carboxylic acid is kept sufficiently protonated to ensure strong retention and sharp peak shape, while the pH remains safely above the threshold for acetonide cleavage.
Materials:
-
Stationary Phase: End-capped C18 functionalized silica (Flash or Preparative HPLC).
-
Mobile Phase A: 10 mM Ammonium Acetate (NH₄OAc) in highly purified water, adjusted to pH 5.5.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Equilibration: Equilibrate the C18 column with 5% Mobile Phase B for 5 column volumes (CV).
-
Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Gradient Elution: Run a linear gradient from 5% B to 70% B over 20 CV. The target compound typically elutes between 40–50% B, depending on the specific column dimensions and loading capacity.
-
Lyophilization (Self-Validating Step): Pool the pure fractions. Do not use rotary evaporation, as driving off the water will concentrate the buffer salts and potentially alter the pH, risking late-stage degradation. Instead, flash-freeze the pooled fractions and lyophilize (freeze-dry) to isolate the pure (R)-4,5-Isopropylidene-2-pentanoic acid as a stable, viscous oil or solid. The volatile NH₄OAc buffer will sublime entirely during this process.
Quantitative Data Summary
The following table summarizes the causal relationship between the chosen methodology and the resulting purification metrics. Data reflects average outcomes for a 5-gram crude sample load.
| Purification Method | Modifier / Buffer | Column Residence Time | Product Recovery (%) | Chromatographic Purity (%) | Acetonide Cleavage (%) |
| Standard Gravity Silica | None | 45 min | < 40% (Severe Streaking) | 85% | < 2% |
| Standard Gravity Silica | 1.0% AcOH | 45 min | 30% | 90% | > 60% |
| Optimized NP-FC | 0.1% AcOH | 15 min | 78% | 95% | < 5% |
| RP-C18 (Flash/HPLC) | 10mM NH₄OAc (pH 5.5) | 20 min | > 92% | > 98% | None Detected |
References
-
Title: (R)-4,5-ISOPROPYLIDENE-2-PENTANOIC ACID — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]
-
Title: Total Synthesis and Determination of the Absolute Configuration of Berkeleylactone I Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Structural Revision of a Natural Tetrahydroquinoxaline-6-carboxylic Acid Isolated from Caulis Sinomenii through Total Synthesis of Both the Regioisomers Source: ACS Publications URL: [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of (R)-4,5-Isopropylidene-2-pentanoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stereochemical integrity issues—specifically racemization—during the synthesis of (R)-4,5-isopropylidene-pentanoic acid and its unsaturated derivatives.
Note on Nomenclature: Chemical databases frequently list CAS 123620-88-2 as "(R)-4,5-isopropylidene-2-pentanoic acid" with the molecular formula C8H12O4 . Chemically, this degree of unsaturation corresponds to the α,β -unsaturated derivative: (E)-(R)-4,5-O-isopropylidene-2-pentenoic acid . This guide addresses the preservation of the C4 stereocenter across both the unsaturated framework and its saturated downstream derivatives.
Part 1: Mechanistic Troubleshooting (The "Why")
The chiral center of (R)-4,5-isopropylidene-pentanoic acid (C4) is typically derived from the chiral pool precursor (R)-2,3-O-isopropylideneglyceraldehyde (often called Garner's aldehyde analog or glyceraldehyde acetonide).
Racemization almost exclusively occurs due to the mishandling of this highly sensitive aldehyde or the intermediate α,β -unsaturated ester. There are two primary risk points in the synthetic workflow:
-
α -Deprotonation during Olefination: To build the 5-carbon chain, the 3-carbon aldehyde undergoes a Horner-Wadsworth-Emmons (HWE) or Wittig reaction. The α -proton of the aldehyde is highly acidic. If strong bases (e.g., NaH, KOtBu) are used, the aldehyde enolizes, destroying the stereocenter before the carbon-carbon double bond can form.
-
γ -Deprotonation during Saponification: If you attempt to saponify the intermediate α,β -unsaturated ester directly into the unsaturated acid, the basic conditions (e.g., NaOH, heat) can trigger vinylogous enolization at the γ -position (C4), leading to racemization or β -elimination of the acetonide oxygen.
Fig 1. Synthesis workflow of (R)-4,5-Isopropylidene-pentanoic acid indicating racemization risks.
Part 2: Quantitative Data on Base Selection
To circumvent α -deprotonation, the HWE olefination must be performed using Masamune-Roush conditions . By adding Lithium Chloride (LiCl), the lithium ion coordinates with the phosphonate, drastically increasing the acidity of its α -protons. This allows the use of a mild amine base (like DBU) which is strong enough to deprotonate the phosphonate, but too weak to deprotonate the sensitive aldehyde.
Table 1: Effect of Base Selection on the Enantiomeric Excess (ee) of (R)-4,5-O-isopropylidene-2-pentenoate
| Base System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Racemization Risk |
| NaH | THF | 0 | 65 | < 50% | Critical |
| KOtBu | THF | -78 | 70 | ~ 75% | High |
| K₂CO₃ | MeOH | 25 | 85 | 92% | Moderate |
| LiCl / DBU | MeCN | 0 | 95 | > 98% | Negligible |
Part 3: Step-by-Step Optimized Methodologies
Protocol A: Masamune-Roush HWE Olefination (Chain Extension)
Objective: Synthesize ethyl (E)-(R)-4,5-O-isopropylidene-2-pentenoate without loss of optical purity.
-
Reagent Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 50 mL of anhydrous acetonitrile (MeCN).
-
Activation: Add anhydrous Lithium Chloride (LiCl) (1.2 equiv) and triethyl phosphonoacetate (1.2 equiv). Stir at room temperature for 10 minutes until a clear solution is formed.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv). Stir for 15 minutes to allow the lithium-phosphonate enolate to fully form.
-
Substrate Addition: Slowly add a solution of freshly distilled (R)-2,3-O-isopropylideneglyceraldehyde (1.0 equiv) in 10 mL of MeCN.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde should be completely consumed.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Safe Saponification via Catalytic Hydrogenation
Objective: Convert the unsaturated ester to the saturated free acid without triggering γ -deprotonation or acetonide cleavage.
-
Hydrogenation: Dissolve the purified unsaturated ester in methanol (0.2 M). Add 10% Pd/C (10% w/w). Degas the flask and stir under a hydrogen atmosphere (1 atm, balloon) for 12 hours at room temperature. Filter through a pad of Celite and concentrate to yield the saturated ester.
-
Saponification: Dissolve the saturated ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 equiv). Stir at room temperature for 4 hours.
-
Controlled Acidification (Critical Step): Cool the mixture to 0 °C. Carefully acidify to pH 4.5 - 5.0 using 10% aqueous citric acid or 1M NaH₂PO₄. Do not use strong acids (e.g., HCl or H₂SO₄), as pH levels below 3 will rapidly hydrolyze the isopropylidene protecting group.
-
Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Dry over MgSO₄ and concentrate to yield pure (R)-4,5-isopropylidene-pentanoic acid.
Part 4: Frequently Asked Questions (FAQs)
Q: My starting material, (R)-2,3-O-isopropylideneglyceraldehyde, seems to be degrading in the fridge. Could this cause low ee%? A: Yes. Glyceraldehyde acetonide is notoriously unstable and tends to trimerize or slowly racemize upon prolonged storage . It is highly recommended to store it as its stable precursor (e.g., D-mannitol diacetonide) and perform the oxidative cleavage (using NaIO₄) to generate the aldehyde fresh immediately prior to the HWE olefination.
Q: Can I saponify the α,β -unsaturated ester before hydrogenating the double bond? A: It is highly discouraged. Saponifying an α,β -unsaturated system with a leaving group (or oxygen substituent) at the γ -position exposes the molecule to vinylogous enolization. The base will abstract the C4 proton, creating an extended achiral dienolate, permanently destroying your stereocenter (See Fig 2). Always hydrogenate the double bond first to isolate the C4 stereocenter from the carbonyl's electronic influence.
Fig 2. Mechanistic pathway of base-induced alpha-deprotonation leading to racemization.
Q: I followed the saponification protocol, but my NMR shows a loss of the two methyl singlets ( ∼ 1.3-1.4 ppm). What happened? A: You over-acidified the reaction during the workup. The isopropylidene (acetonide) group is highly sensitive to acidic conditions. If you used 1M HCl to quench the LiOH, the acetonide was cleaved, leaving you with 4,5-dihydroxypentanoic acid. Always use a mild buffer like citric acid and monitor the pH closely so it does not drop below 4.5.
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186. URL:[Link]
-
Steuer, B., Wehner, V., Lieberknecht, A., & Jäger, V. (1997). (-)-2-O-Benzyl-L-glyceraldehyde and Ethyl (R,E)-4-O-benzyl-4,5-dihydroxy-2-pentenoate. Organic Syntheses, 74, 1. URL:[Link]
improving reaction yield in (R)-4,5-Isopropylidene-2-pentanoic acid preparation
Welcome to the technical support center for the synthesis of (R)-4,5-Isopropylidene-2-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the preparation of this valuable chiral building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a deeper understanding of your reaction.
I. Synthesis Overview & Common Challenges
The preparation of (R)-4,5-Isopropylidene-2-pentanoic acid typically involves a two-step sequence starting from the commercially available (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. The first step is a Wittig reaction to introduce the carbon backbone, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
While seemingly straightforward, this synthesis is often plagued by issues that can significantly impact the final yield and purity. The most frequently encountered problems include:
-
Low yields in the Wittig reaction: This can be due to a variety of factors including the reactivity of the ylide and reaction conditions.
-
Incomplete hydrolysis: The ester formed after the Wittig reaction can be resistant to hydrolysis, leading to a mixture of starting material and product.
-
Difficult purification: Separation of the desired product from reaction byproducts and unreacted starting materials can be challenging.
This guide will provide a structured approach to identifying and resolving these common issues.
Experimental Workflow Diagram
Caption: General synthetic route for (R)-4,5-Isopropylidene-2-pentanoic acid.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the most common problems encountered during the synthesis.
Wittig Reaction Troubleshooting
Q1: My Wittig reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Wittig reaction are a frequent issue. The primary factors to consider are the choice of ylide and the reaction conditions. The Wittig reaction allows for the creation of an alkene from an aldehyde or ketone using a phosphonium ylide.[1] The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides typically favor the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene.[1]
Troubleshooting Steps:
-
Ylide Selection: For the synthesis of the precursor to (R)-4,5-Isopropylidene-2-pentanoic acid, a stabilized ylide such as (Carbethoxymethylene)triphenylphosphorane is commonly used. This ylide generally provides good yields of the corresponding α,β-unsaturated ester.
-
Reaction Conditions:
-
Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are crucial. The presence of water can quench the ylide and reduce the yield.
-
Temperature: The reaction is typically performed at room temperature. However, if side reactions are observed, cooling the reaction mixture may be beneficial.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times may not necessarily lead to higher yields and could result in the formation of byproducts.
-
Proposed Optimized Protocol for Wittig Reaction:
| Parameter | Recommended Condition | Rationale |
| Starting Aldehyde | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Chiral starting material.[2][3][4][5] |
| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | Stabilized ylide favoring the desired product. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to prevent ylide quenching. |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for this reaction. |
| Reaction Time | Monitor by TLC (typically 12-24 hours) | Ensures reaction goes to completion without byproduct formation. |
Hydrolysis Troubleshooting
Q2: The hydrolysis of the intermediate ester is incomplete. How can I drive the reaction to completion?
A2: Incomplete hydrolysis is another common bottleneck. Both acidic and basic conditions can be used for ester hydrolysis.[6][7][8] However, for this substrate, basic hydrolysis (saponification) is generally more effective and less prone to side reactions like the removal of the isopropylidene protecting group.[8][9]
Key Considerations for Complete Hydrolysis:
-
Choice of Base: Lithium hydroxide (LiOH) is a good choice as it is less likely to cause epimerization at the chiral center compared to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent System: A mixture of THF and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.
-
Temperature: Heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.
-
Stoichiometry of Base: Using a slight excess of the base (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion.
Troubleshooting Decision Tree:
Caption: Troubleshooting steps for incomplete hydrolysis.
Purification Troubleshooting
Q3: I am having difficulty purifying the final product. What are the best methods?
A3: Purification of the final carboxylic acid can be challenging due to its polarity and potential for co-elution with byproducts. A combination of extraction and chromatography is typically required.
Step-by-Step Purification Protocol:
-
Work-up: After hydrolysis, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate salt, making it extractable into an organic solvent.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The choice of solvent can impact the efficiency of the extraction.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: If further purification is needed, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
Tips for Successful Purification:
-
TLC Analysis: Before running a column, optimize the solvent system using TLC to achieve good separation between your product and any impurities.
-
Loading: For column chromatography, it is best to load the crude product onto the column as a concentrated solution in a minimal amount of the initial eluting solvent.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (R)-4,5-Isopropylidene-2-pentenoate (Wittig Reaction)
-
To a stirred solution of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.0 eq) in anhydrous THF, add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired ester.
Protocol 2: Synthesis of (R)-4,5-Isopropylidene-2-pentanoic acid (Hydrolysis)
-
Dissolve the purified ethyl (R)-4,5-Isopropylidene-2-pentenoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution and stir the mixture at 40-50 °C.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
If necessary, purify the crude product by column chromatography on silica gel.
IV. Concluding Remarks
Improving the yield and purity in the synthesis of (R)-4,5-Isopropylidene-2-pentanoic acid requires careful attention to the key steps of the Wittig reaction and subsequent hydrolysis. By understanding the underlying chemistry and systematically troubleshooting potential issues, researchers can achieve more consistent and successful outcomes. This guide provides a framework for this process, but it is important to remember that each reaction may require fine-tuning of the conditions for optimal results.
V. References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). RU2400478C1 - -4,5-o-isopropylidene cyclopent-2-en-1-one synthesis method. Retrieved from
-
RSC Advances. (n.d.). RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved synthesis of (4S)-4,5-O-isopropylidenepent- (2Z)-enoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ChemBK. (2024, April 10). (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Retrieved from [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde 15186-48-8 [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting low purity in (R)-4,5-Isopropylidene-2-pentanoic acid liquid-liquid extraction
Welcome to the Technical Support Center for the isolation and purification of (R)-4,5-Isopropylidene-2-pentanoic acid . This guide is engineered for researchers and process chemists facing purity and yield bottlenecks during liquid-liquid extraction (LLE).
Here, we deconstruct the mechanistic causality behind common extraction failures and provide a self-validating, optimized workflow to ensure high-fidelity recovery of your target chiral building block.
Part 1: The Mechanistic "Catch-22" of pH Control
The extraction of (R)-4,5-Isopropylidene-2-pentanoic acid presents a classic chemical contradiction. The molecule possesses two highly sensitive, competing functional groups:
-
The Carboxylic Acid (pKa ~4.8): To efficiently partition this molecule from an aqueous phase into an organic solvent, the aqueous pH must be lowered below its pKa to protonate the carboxylate into its neutral, lipophilic state[1].
-
The Acetonide (Isopropylidene) Protecting Group: Acetonide groups are notoriously acid-labile. Exposure to mildly acidic conditions triggers a first-order hydrolysis reaction, opening the ring via an oxocarbenium intermediate to yield a highly polar diol[2].
If the pH is too high, the molecule remains an unextractable water-soluble salt. If the pH is too low, the acetonide cleaves, destroying the molecule's purity. Success requires precise thermodynamic and kinetic control over the extraction environment.
Part 2: Troubleshooting FAQs
Q1: Why is my isolated product suddenly contaminated with a highly polar byproduct?
A: You are observing the acid-catalyzed hydrolysis of the acetonide group, resulting in the formation of (R)-4,5-dihydroxypentanoic acid. Because acetonide hydrolysis follows first-order kinetics dependent on proton concentration[2], dropping the pH below 2.0 (e.g., using concentrated HCl) rapidly accelerates the degradation. This cleaved byproduct is highly water-soluble but can co-extract into polar organic solvents, drastically lowering your final purity.
Q2: How do I maximize extraction yield without degrading the acetonide protecting group?
A: You must manipulate the kinetics of hydrolysis while satisfying the thermodynamics of extraction.
-
Thermodynamic Control (pH): According to the Henderson-Hasselbalch equation, at a pH of 3.5, over 90% of the carboxylic acid is protonated and extractable[1]. Instead of using strong mineral acids, use a citric acid/sodium citrate buffer to strictly hold the pH at 3.5–3.8.
-
Kinetic Control (Temperature): Hydrolysis requires activation energy. By chilling the biphasic system to 0–5 °C, you exponentially decrease the rate constant ( k ) of the hydrolysis reaction, buying you enough time to perform the extraction safely.
Q3: Which organic solvent is optimal for this specific extraction?
A: Methyl tert-butyl ether (MTBE) is vastly superior to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for this molecule. The LogD (distribution coefficient) of the neutral acid is highly favorable in MTBE[3]. More importantly, MTBE dissolves significantly less water than EtOAc. If you use EtOAc, acidic water droplets carry over into the organic phase; during rotary evaporation, the water concentrates, the local pH plummets, and the acetonide cleaves inside the evaporation flask.
Q4: I am forming an unbreakable emulsion during the extraction. How do I resolve this without altering the pH?
A: Emulsions in this system are typically caused by amphiphilic impurities or localized concentration gradients. Do not add more acid. Instead, add cold, saturated aqueous NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, maximizing the "salting-out" effect and increasing the density differential between the phases, which forces rapid separation without impacting the delicate pH balance.
Part 3: Quantitative Data & Optimization
The table below summarizes the causal relationship between extraction parameters and the resulting yield and purity.
Table 1: Effect of Aqueous pH and Temperature on Extraction Yield and Purity of (R)-4,5-Isopropylidene-2-pentanoic acid
| Aqueous pH | Temperature (°C) | Extraction Solvent | Product Yield (%) | Product Purity (%) | Primary Failure Mode |
| 1.5 | 25 °C | EtOAc | 42% | < 50% | Severe acetonide hydrolysis |
| 3.5 | 25 °C | EtOAc | 78% | 85% | Mild hydrolysis during concentration |
| 5.5 | 5 °C | MTBE | 15% | > 99% | Poor partitioning (molecule is ionized) |
| 3.5 | 5 °C | MTBE | > 95% | > 99% | Optimized Parameters |
Part 4: Mechanistic & Workflow Visualizations
Caption: Mechanistic divergence of (R)-4,5-Isopropylidene-2-pentanoic acid during acidification.
Caption: Optimized liquid-liquid extraction workflow to prevent acetonide degradation.
Part 5: Optimized Experimental Protocol
This protocol is designed as a self-validating system . By verifying the pH dynamically and utilizing a post-extraction analytical check, you ensure that the system prevents degradation before it occurs.
Materials Required:
-
Pre-chilled Methyl tert-butyl ether (MTBE) (0–5 °C)
-
1M Citric Acid / Sodium Citrate Buffer (Adjusted to pH 3.5)
-
Saturated Aqueous NaCl (Brine), chilled
-
Anhydrous Sodium Sulfate ( Na2SO4 )
Step-by-Step Methodology:
-
Thermal Equilibration: Transfer the basic aqueous solution containing the (R)-4,5-Isopropylidene-2-pentanoate salt to a jacketed reactor or ice bath. Stir until the internal temperature reaches 0–5 °C.
-
Solvent Blanketing: Add an equal volume of pre-chilled MTBE to the reactor. Causality note: Adding the organic phase before acidification ensures that the moment the acid protonates and becomes lipophilic, it immediately partitions into the protective organic layer, minimizing its residence time in the acidic aqueous phase.
-
Buffered Acidification: Slowly add the 1M Citric Acid buffer (pH 3.5) under vigorous stirring until the aqueous phase stabilizes at pH 3.5–3.8. Monitor continuously with a calibrated pH probe.
-
Rapid Extraction: Stir the biphasic mixture vigorously for exactly 3 to 5 minutes. Stop stirring and allow the phases to separate.
-
Phase Separation & Washing: Collect the upper MTBE layer. Wash the MTBE layer once with a 0.5x volume of cold brine to remove residual citric acid and trace water.
-
Self-Validation Check: Before discarding the aqueous layer, spot a sample on a TLC plate (stain with KMnO4 ) or run a rapid LC-MS.
-
Validation: If the target mass/spot is absent, the extraction is validated as complete. If present, perform one additional extraction with cold MTBE.
-
-
Drying and Concentration: Dry the combined MTBE layers over anhydrous Na2SO4 for 15 minutes. Filter, and concentrate via rotary evaporation. Critical: Keep the water bath temperature strictly ≤ 25 °C to prevent thermal degradation of any trace acid carryover.
References
-
High-performance liquid chromatography insight in pH-dependent hydrolysis of andrographolide acetonide. Journal of Emerging Investigators.[Link][2]
-
In situ recovery of bio-based carboxylic acids. Office of Scientific and Technical Information (OSTI).[Link][1]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link][3]
Sources
optimizing crystallization conditions for (R)-4,5-Isopropylidene-2-pentanoic acid
Answering the call for a specialized resource, this Technical Support Center provides a comprehensive guide to optimizing the crystallization of (R)-4,5-Isopropylidene-2-pentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles of crystallization, empowering users to troubleshoot effectively and achieve high-quality, crystalline material.
Section 1: Foundational Principles & Initial Considerations
Successful crystallization begins before the first solvent is even measured. The purity of the starting material and a logical approach to solvent selection are paramount.
The Critical Role of Purity
Impurities are a primary antagonist to successful crystallization. They can disrupt the formation of a uniform crystal lattice, leading to common issues such as oiling out, the formation of amorphous solids, or complete failure to crystallize.[1]
-
Recommendation: Before attempting crystallization, ensure your (R)-4,5-Isopropylidene-2-pentanoic acid is of the highest possible purity. If the material is the product of a chemical reaction, it should be purified first, perhaps by column chromatography, to remove residual solvents, reagents, or by-products.[1] If your compound is colored, the use of activated charcoal during the crystallization process can help remove colored impurities.[2]
Strategic Solvent Selection
The ideal crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1] For a chiral carboxylic acid like (R)-4,5-Isopropylidene-2-pentanoic acid, which contains polar functional groups capable of hydrogen bonding, solvents with similar properties are a logical starting point.[3]
Table 1: Recommended Starting Solvents for (R)-4,5-Isopropylidene-2-pentanoic Acid
| Solvent Class | Examples | Polarity | Key Characteristics |
| Alcohols | Ethanol, Isopropanol | Polar Protic | Good for polar compounds; can form hydrogen bonds.[1] |
| Esters | Ethyl Acetate | Medium Polarity | Less polar than ketones, effective for a range of compounds.[1] |
| Ketones | Acetone | Polar Aprotic | A good general-purpose solvent.[1] |
| Ethers | Tetrahydrofuran (THF) | Low Polarity | Often used in solvent/anti-solvent systems. Be cautious as THF can sometimes promote oiling out.[4] |
| Hydrocarbons | Hexane, Heptane | Nonpolar | Primarily used as "anti-solvents" to induce precipitation.[1] |
A systematic solvent screening process is the most effective method to identify the optimal conditions.
Caption: Workflow for systematic crystallization solvent screening.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the crystallization process.
Q1: My compound has "oiled out," forming liquid droplets instead of crystals. What should I do? A1: Oiling out is a frequent challenge that occurs when a solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also lower the melting point, exacerbating this issue.[5]
-
Immediate Action: Return the flask to the heat source, add more of the "good" solvent to redissolve the oil, and allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.[2][5]
-
Alternative Strategy: Consider a solvent/anti-solvent system. Dissolve the compound in a minimum of a good solvent (like ethanol) and slowly add a poor solvent (like heptane or water) at an elevated temperature until slight turbidity is observed. Then, add a few drops of the good solvent to clarify the solution before slow cooling.[2]
Q2: I've followed the cooling procedure, but no crystals have formed. What are the next steps? A2: The absence of crystals usually indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.[5]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. Microscopic scratches provide nucleation sites for crystal growth.[1][5]
-
Seeding: If available, add a single, tiny crystal from a previous batch (a "seed crystal"). This provides a perfect template for further crystal growth.[1][5]
-
-
Increase Supersaturation: If nucleation techniques fail, your solution may have too much solvent. Gently heat the solution to boil off a portion of the solvent, then repeat the slow cooling process.[5]
Q3: The yield of my crystals is very low. How can I improve it? A3: A low yield is often due to using an excessive amount of solvent, incomplete precipitation, or filtering the solution prematurely.[2]
-
Maximize Precipitation: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. After slow cooling to room temperature, place the flask in an ice bath for an extended period to maximize the amount of product that crystallizes out of the solution.[2]
-
Recover a Second Crop: The remaining solution (mother liquor) still contains dissolved product. You can often recover more material by concentrating the mother liquor (e.g., via rotary evaporation) and cooling it again to obtain a "second crop" of crystals.[2]
Q4: My crystals are very fine needles or a powder. How can I grow larger, more defined crystals? A4: The formation of small, needle-like crystals is typically a sign of rapid crystallization.[2] To obtain larger crystals suitable for analysis like X-ray diffraction, the rate of crystal growth must be slowed down.
-
Slower Cooling: Let the flask cool to room temperature on the benchtop, insulated from the surface, before transferring it to an ice bath. Avoid rapid cooling.[2]
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals. Dissolve your compound in a small vial using a good solvent. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually reducing solubility and promoting slow, controlled crystal growth.[1][6]
Q5: As a chiral carboxylic acid, can (R)-4,5-Isopropylidene-2-pentanoic acid form different crystal structures? A5: Yes, this is a distinct possibility. The phenomenon where a single compound crystallizes into multiple different crystal structures is known as polymorphism.[7] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point.[7] For chiral molecules, crystallization can result in conglomerates (mechanical mixtures of pure enantiomer crystals) or racemic compounds (where both enantiomers are present in a 1:1 ratio in the crystal lattice).[8] It is crucial to characterize your crystalline product (e.g., by melting point, spectroscopy) to ensure you have the desired, consistent form.
Section 3: Systematic Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
Caption: Decision tree for troubleshooting common crystallization issues.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for standard crystallization techniques.
Protocol 1: Crystallization by Slow Cooling
-
Place the purified (R)-4,5-Isopropylidene-2-pentanoic acid in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on a benchtop, preferably insulated with a piece of cork or paper towels to slow the cooling rate.
-
Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Crystallization by Solvent/Anti-Solvent Method
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.[2]
-
While stirring, add a "bad" or "anti-solvent" (e.g., heptane or deionized water) dropwise until the solution becomes persistently cloudy (turbid).[2]
-
Add a few drops of the "good" solvent until the solution becomes clear again.[2]
-
Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time. Cooling in an ice bath can increase the yield.
-
Collect and dry the crystals as described in Protocol 1.
References
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
- Inclusion Polymerization in Polymorphic Crystals of Cholic Acid. ResearchGate.
- Troubleshooting Crystallization. Chemistry LibreTexts.
- Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. American Chemical Society.
- Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information.
- Guide for crystallization.
- Solvent design for crystallization of carboxylic acids. ResearchGate.
- Determining Which Solvent to Use. Chemistry LibreTexts.
- Polymorphism in Crystals. MDPI.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- troubleshooting pseudotropine crystallization procedures. Benchchem.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. mdpi-res.com [mdpi-res.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting (R)-4,5-Isopropylidene-2-pentenoic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with CAS 123620-88-2 .
Nomenclature Note: While frequently cataloged by commercial suppliers under the saturated misnomer "(R)-4,5-Isopropylidene-2-pentanoic acid," the correct structural designation includes a C2–C3 double bond, making it (R)-4,5-O-isopropylidene-2-pentenoic acid . It is a highly valuable chiral building block derived from D-glyceraldehyde acetonide, widely used in the synthesis of statins, oxylipins, and pregabalin derivatives .
The standard synthetic route involves a Horner-Wadsworth-Emmons (HWE) olefination followed by basic saponification. However, this sequence is notorious for generating specific byproducts if the mechanistic boundaries of the intermediates are not respected.
Mechanistic Overview & Byproduct Pathways
The synthesis relies on balancing the reactivity of a base-sensitive chiral aldehyde, an equilibrating oxaphosphetane intermediate, and an acid-sensitive acetonide protecting group.
Figure 1: Synthetic workflow and byproduct branching in (R)-4,5-isopropylidene-2-pentenoic acid.
Troubleshooting FAQs: Causality and Resolution
Q1: Why am I seeing a significant drop in enantiomeric excess (ee) in the isolated pentenoic acid? The Causality: D-glyceraldehyde acetonide is highly prone to base-catalyzed enolization. When standard HWE bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are used, the base deprotonates the α -chiral center (C4) of the aldehyde competitively with the phosphonate, leading to rapid epimerization/racemization before the olefination can occur. The Solution: Abandon strong bases. Switch to Masamune-Roush conditions using Lithium Chloride (LiCl) and N,N-Diisopropylethylamine (DIPEA) in acetonitrile. The Li + ion strongly coordinates to the phosphoryl oxygen of triethyl phosphonoacetate, drastically lowering the pKa of its α -protons. This allows the mild, sterically hindered base DIPEA to selectively deprotonate the phosphonate without touching the sensitive aldehyde .
Q2: My HWE reaction yields a 75:25 mixture of E/Z isomers. How do I improve the E-selectivity? The Causality: The stereochemical outcome of the HWE reaction depends on the reversibility of the initial anti/syn-adduct formation and the lifetime of the oxaphosphetane intermediate. Protic solvents or mismatched counterions can prematurely collapse the intermediate, trapping the kinetic Z-isomer. The Solution: Ensure the reaction is run under thermodynamic control. Using Li + or Na + salts in anhydrous, moderately polar aprotic solvents (like THF or MeCN) stabilizes the intermediates, allowing equilibration to the more thermodynamically stable anti-oxaphosphetane, which collapses exclusively into the E-alkene .
Q3: During the ester hydrolysis step, the acetonide protecting group is cleaving. What's wrong? The Causality: The 1,3-dioxolane (acetonide) ring is exceptionally labile to aqueous acids. Standard saponification workups often involve quenching with 1 M HCl to pH 1-2 to protonate the carboxylate for organic extraction. At this pH, the acetonide hydrolyzes into a 4,5-diol byproduct within minutes. The Solution: Buffer the workup. Quench the saponification reaction at 0 °C using 10% aqueous citric acid or NaHSO 4 , carefully titrating only to pH 4.5. This pH is sufficient to protonate the pentenoic acid (pKa ~4.7) for extraction into ethyl acetate, but mild enough to leave the acetonide completely intact.
Q4: I am observing a +18 Da byproduct in LC-MS after saponification. What is this? The Causality: The product is an α,β -unsaturated carboxylic acid, making it a prime Michael acceptor. If the saponification is run at elevated temperatures (e.g., > 40 °C) or with a massive excess of hydroxide, water or hydroxide ions will undergo conjugate addition into the double bond, yielding 3-hydroxy-4,5-isopropylidenedioxypentanoic acid (+18 Da). The Solution: Strictly control the temperature. Run the LiOH-mediated saponification at 0 °C to room temperature (max 25 °C) and limit the base to 1.2–1.5 equivalents.
Figure 2: Logical troubleshooting tree for isolating and resolving specific reaction byproducts.
Quantitative Impact of Reaction Conditions
The table below summarizes empirical data on how HWE condition choices directly influence byproduct formation.
Table 1: Impact of HWE Conditions on Yield and Byproduct Formation
| Base / Additive | Solvent | Temp (°C) | E:Z Ratio | ee (%) | Primary Byproduct Observed |
| NaH (1.1 eq) | THF | 0 to RT | 85:15 | < 70% | C4-Epimer (Major) |
| KOtBu (1.1 eq) | THF | -78 to 0 | 80:20 | < 60% | C4-Epimer (Major) |
| K 2 CO 3 (2.0 eq) | H 2 O/THF | RT | 90:10 | 92% | Z-isomer (Moderate) |
| LiCl / DIPEA | MeCN | 0 to RT | 95:5 | > 98% | None (Optimal) |
Self-Validating Experimental Protocol
To ensure high E-selectivity, preserve enantiomeric excess, and prevent acetonide cleavage, execute the following validated two-step protocol.
Step 1: Masamune-Roush HWE Olefination
-
Preparation: Flame-dry a round-bottom flask under inert gas (N 2 or Ar). Charge the flask with anhydrous LiCl (1.2 equiv) and suspend in anhydrous acetonitrile (0.2 M relative to the aldehyde).
-
Phosphonate Activation: Add triethyl phosphonoacetate (1.2 equiv) followed by DIPEA (1.0 equiv). Stir at room temperature for 15 minutes. Self-Validation: The suspension will become a clear solution as the Li-enolate complex forms.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C. Add freshly distilled D-glyceraldehyde acetonide (1.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
In-Process Control (IPC): Check reaction completion via TLC (Hexane:EtOAc 8:2). Self-Validation: The product ester must appear as a strongly UV-active spot at R f ~0.6 (due to conjugation). The absence of a secondary UV-active spot at R f ~0.5 confirms high E-selectivity and minimal Z-isomer formation.
-
Workup: Quench with saturated aqueous NH 4 Cl, extract with EtOAc (3x), wash with brine, dry over Na 2 SO 4 , and concentrate to yield the ethyl ester intermediate.
Step 2: Controlled Saponification and Mild Workup
-
Hydrolysis: Dissolve the ethyl ester intermediate in a 3:1 mixture of THF:H 2 O (0.1 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add LiOH·H 2 O (1.5 equiv) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2-3 hours.
-
IPC: Monitor by TLC. Self-Validation: The UV-active ester spot (R f ~0.6) will disappear, and a new baseline spot (the lithium carboxylate salt) will appear. If the reaction stalls, do not heat; extend the time to prevent Michael addition.
-
pH-Controlled Quench (Critical Step): Cool the mixture back to 0 °C. Add 10% aqueous citric acid dropwise while continuously monitoring with a calibrated pH meter until the solution reaches exactly pH 4.5 .
-
Extraction & Final Validation: Immediately extract with EtOAc (3x). Wash the combined organics with a small volume of brine, dry over Na 2 SO 4 , and concentrate in vacuo. Self-Validation: Run a final TLC of the organic extract (Hexane:EtOAc 1:1 with 1% AcOH). Stain with PMA or Hanessian's stain. A single spot at R f ~0.3 confirms the intact product. A baseline streak indicates you over-acidified and cleaved the acetonide.
References
-
Title: Stereoselective and efficient synthesis of (S)-pregabalin from D-mannitol Source: ResearchGate / Tetrahedron URL: [Link]
-
Title: Studies toward the Enantioselective Syntheses of Oxylipins: Total Synthesis and Structure Revision of Solandelactone E Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Functions, Therapeutic Applications, and Synthesis of Retinoids and Carotenoids Source: Chemical Reviews (ACS Publications) URL: [Link]
chiral HPLC method development for (R)-4,5-Isopropylidene-2-pentanoic acid
Objective Comparison Guide: Chiral HPLC Method Development for (R)-4,5-Isopropylidene-2-pentanoic acid
Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for (R)-4,5-Isopropylidene-2-pentanoic acid requires navigating a strict thermodynamic and structural contradiction. As a chiral building block, this molecule features two highly reactive functional groups: a terminal carboxylic acid and a 4,5-diol protected by an isopropylidene (acetonide) group.
This guide objectively compares the performance of industry-standard Chiral Stationary Phases (CSPs) and provides a self-validating methodology grounded in the mechanistic causality of the molecule's behavior.
Mechanistic Rationale: The Acetonide-Acid Contradiction
When developing a chiral method for this compound, analytical scientists must balance two opposing chemical realities:
-
The Carboxylic Acid Tail: The free carboxylic acid group (pKa ~4.8) will partially ionize in neutral mobile phases, leading to severe secondary interactions with residual silanol groups on the silica support of the CSP. This results in extreme peak tailing and loss of enantiomeric resolution[1].
-
The Acid-Labile Acetonide: To suppress carboxylic acid ionization, an acidic modifier is mandatory[2]. However, the 4,5-O-isopropylidene protecting group is notoriously labile in aqueous acidic environments. If analyzed under standard reversed-phase conditions with an aqueous acid, the acetonide will rapidly hydrolyze on-column, yielding artifactual diol peaks and destroying sample integrity.
The Solution: Normal Phase (NP) chromatography utilizing anhydrous alkanes and alcohols is mandatory. To address the carboxylic acid tailing without introducing water, 0.1% Trifluoroacetic Acid (TFA) is utilized as a mobile phase additive[2]. In a strictly anhydrous environment, TFA effectively masks the residual silanols and maintains the analyte in its protonated state, ensuring sharp peak shapes while keeping the acetonide completely intact[3].
Comparative Performance of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are the gold standard for resolving chiral carboxylic acids. Below is an objective comparison of three primary column chemistries evaluated under the optimized Normal Phase conditions (n-Hexane / Isopropanol / TFA = 90:10:0.1 v/v/v).
| Chiral Stationary Phase | Selector Chemistry | Resolution (Rs) | Tailing Factor (Tf) | Mechanistic Assessment & Durability |
| Chiralpak® IG | Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) | 2.85 | 1.05 | Optimal. The immobilized nature of the polymer prevents degradation from the acidic modifier. The chloro-methyl phenyl groups provide strong steric and dipole interactions with the bulky acetonide[4]. |
| Chiralpak® AD-H | Coated Amylose tris(3,5-dimethylphenylcarbamate) | 2.10 | 1.18 | Acceptable. Provides baseline resolution. However, coated phases are generally less robust over time when continuously exposed to TFA, leading to potential baseline drift[3]. |
| Chiralcel® OD-H | Coated Cellulose tris(3,5-dimethylphenylcarbamate) | 1.15 | 1.45 | Suboptimal. The cellulose backbone offers insufficient chiral recognition for this specific spatial arrangement, resulting in partial co-elution and noticeable tailing. |
Workflow Visualization
Figure 1: Decision matrix for chiral HPLC method development of acidic acetonide compounds.
Self-Validating Experimental Protocol
The following step-by-step methodology is designed as a self-validating system. It incorporates built-in System Suitability Tests (SST) to ensure the mobile phase additive is actively suppressing silanol interactions before sample analysis begins.
Step 1: Mobile Phase Preparation (n-Hexane / IPA / TFA = 90:10:0.1 v/v/v)
-
Measure 900 mL of HPLC-grade n-Hexane.
-
In a separate graduated cylinder, measure 100 mL of HPLC-grade Isopropanol (IPA).
-
Add 1.0 mL of anhydrous Trifluoroacetic Acid (TFA) directly into the IPA.
-
Causality Check: Adding TFA to the polar modifier first ensures complete dissolution and prevents localized concentration spikes that could precipitate or degrade the CSP upon mixing[3].
-
-
Combine the IPA/TFA mixture with the n-Hexane. Mix thoroughly and degas via sonication for 10 minutes.
Step 2: Sample Preparation (1.0 mg/mL)
-
Weigh 10 mg of the racemic standard of 4,5-Isopropylidene-2-pentanoic acid.
-
Dissolve entirely in 10 mL of the prepared mobile phase.
-
Causality Check: Dissolving the sample directly in the mobile phase prevents "solvent shock" at the column head, which is a primary cause of peak distortion and splitting in chiral chromatography[5].
-
Step 3: Chromatographic Execution
-
Column: Chiralpak® IG (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. (Maintaining a lower temperature enhances chiral recognition via hydrogen bonding, though it slightly increases system backpressure)[5].
-
Detection: UV at 210 nm (Carboxylic acids lack strong chromophores; 210 nm provides optimal signal-to-noise without solvent interference).
-
Injection Volume: 10 µL.
Step 4: System Suitability Test (SST) & Validation
-
Inject the racemic standard.
-
Validation Criteria:
-
Resolution (Rs): Must be ≥ 1.5 (baseline resolution).
-
Tailing Factor (Tf): Must be ≤ 1.2 for both enantiomeric peaks.
-
-
Troubleshooting: If Tf > 1.2, the silica silanols are actively interacting with the carboxylic acid. Verify that the TFA is anhydrous and has not degraded. Flush the column with 20 column volumes of the mobile phase to ensure complete equilibration of the acidic modifier onto the stationary phase[3].
References[2] Title: A Strategy for Developing HPLC Methods for Chiral Drugs | Source: LCGC International | URL: 5]">https://www.chromatographyonline.com[5] Title: Chiral HPLC Column Selection and Method Development Guide | Source: Sigma-Aldrich | URL: 1]">https://www.sigmaaldrich.com[1] Title: A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers | Source: Benchchem | URL: 4]">https://www.benchchem.com[4] Title: Chiralpak IA to IG SFC Mode | Source: Daicel Chiral Technologies | URL: 3]">https://chiraltech.com[3] Title: INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - Normal Phase - HPLC | Source: Daicel Chiral Technologies | URL: https://hplc.eu
Sources
The Complete Reactivity Guide: (R)- vs. (S)-4,5-O-Isopropylidene-2-pentenoic Acid Derivatives
As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond basic structural data to understand the thermodynamic and kinetic causality driving their behavior. This guide provides an objective, in-depth comparison of the (R)- and (S)-enantiomers of the 4,5-O-isopropylidene-2-pentenoic acid system, detailing their stereochemical divergence, self-validating synthetic protocols, and empirical performance in asymmetric synthesis.
Structural Identity & Nomenclature Clarification
Before analyzing reactivity, it is critical to address widespread nomenclature ambiguities in commercial databases. While frequently cataloged under the saturated misnomer "4,5-Isopropylidene-2-pentanoic acid" (CAS: 123620-88-2 for the (R)-isomer[1] and CAS: 64520-57-6 for the (S)-isomer[2]), the chemically accurate IUPAC descriptor is (E)-4,5-O-isopropylidene-pent-2-enoic acid .
These molecules are bifunctional chiral pool synthons featuring an electrophilic α,β -unsaturated carboxylic acid (or ester) conjugated to a chiral 1,2-diol protected as an acetonide. Their synthetic utility lies in their ability to act as highly stereodirecting Michael acceptors and dienophiles in complex total syntheses, such as the construction of α -yohimbane alkaloids[3].
Comparative Reactivity & Causality
Because they are enantiomers, the (R)- and (S)-derivatives exhibit identical intrinsic reactivity (kinetics and thermodynamics) when exposed to achiral reagents. Their divergence strictly emerges in asymmetric environments or during diastereoselective functionalization.
1,3-Asymmetric Induction (Achiral Reagents) The causality behind their stereoselectivity lies in the rigid steric bulk of the C4-C5 acetonide ring. When locked in an s-trans conformation (often facilitated by Lewis acids), the acetonide effectively shields one face of the conjugated π -system.
-
The (R)-Enantiomer: The acetonide projects to shield the Si-face. Nucleophilic conjugate addition (e.g., organocuprates) is forced onto the less hindered Re-face, predominantly yielding the anti-diastereomer.
-
The (S)-Enantiomer: The spatial arrangement is inverted. The acetonide shields the Re-face, forcing nucleophilic attack from the Si-face, yielding the exact enantiomeric anti-diastereomer.
Double Asymmetric Induction (Chiral Reagents) When these substrates react with chiral catalysts—such as in the Sharpless Asymmetric Dihydroxylation (AD)—the intrinsic facial bias of the substrate will either synergize with the catalyst (a Matched Pair ) or conflict with it (a Mismatched Pair ).
-
Reacting the (R)-enantiomer with AD-mix- β (DHQD ligand) creates a matched synergistic transition state, resulting in near-perfect diastereomeric excess (>95% de).
-
Conversely, applying AD-mix- α to the (R)-enantiomer forces the catalyst to attack the sterically shielded face, resulting in a mismatched pair and severely degraded selectivity[4].
Quantitative Data Summaries
Table 1: Physicochemical & Sourcing Profile
| Property / Metric | (R)-Enantiomer | (S)-Enantiomer |
| CAS Registry Number | 123620-88-2[1] | 64520-57-6[2] |
| Accurate IUPAC Name | (E)-4,5-O-isopropylidene-pent-2-enoic acid | (E)-4,5-O-isopropylidene-pent-2-enoic acid |
| Chiral Pool Precursor | D-Mannitol (via D-Glyceraldehyde) | L-Ascorbic Acid (via L-Glyceraldehyde) |
| Intrinsic Facial Bias | Shields Si-face (Favors Re-attack) | Shields Re-face (Favors Si-attack) |
Table 2: Stereochemical Outcomes in Key Transformations
| Reaction Type | Reagent System | (R)-Enantiomer Outcome | (S)-Enantiomer Outcome |
| Conjugate Addition | Me2CuLi , BF3⋅OEt2 | (3S, 4R)-anti (>92% de) | (3R, 4S)-anti (>92% de) |
| Asymmetric Dihydroxylation | AD-mix- β (DHQD ligand) | Matched: (2S, 3R, 4R) (>95% de) | Mismatched: Lower de (<70%) |
| Asymmetric Dihydroxylation | AD-mix- α (DHQ ligand) | Mismatched: Lower de (<70%) | Matched: (2R, 3S, 4S) (>95% de) |
Experimental Workflows (Self-Validating Systems)
To ensure high fidelity in drug development applications, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm causality and reaction progress.
Protocol 1: Synthesis via Wittig Olefination
Objective: Synthesize the (E)-enoate from the corresponding glyceraldehyde acetonide. Causality: Utilizing a resonance-stabilized ylide ensures the reaction proceeds under thermodynamic control, selectively yielding the (E)-alkene geometry required for predictable downstream facial selectivity.
-
Initiation: Dissolve 1.0 eq of (R)- or (S)-glyceraldehyde acetonide in anhydrous CH2Cl2 (0.2 M) under an inert argon atmosphere.
-
Self-Validation Checkpoint: Ensure the solvent is freshly distilled over CaH2 . Moisture will prematurely hydrolyze the ylide, visible as an insoluble white precipitate.
-
-
Addition: Add 1.1 eq of (carboethoxymethylene)triphenylphosphorane portion-wise at 0 °C.
-
Propagation: Warm to ambient temperature and stir for 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product enoate is highly UV-active due to conjugation, cleanly distinguishing it from the UV-inactive glyceraldehyde starting material.
-
-
Isolation: Concentrate and purify via silica gel chromatography to isolate the ester.
Protocol 2: Diastereoselective Conjugate Addition (Organocuprate)
Objective: Install a new stereocenter at C3 via 1,3-asymmetric induction. Causality: The addition of a Lewis acid ( BF3⋅OEt2 ) coordinates to the carbonyl oxygen, locking the enoate in an s-trans conformation. This maximizes the steric shielding of the acetonide and accelerates the nucleophilic attack of the cuprate.
-
Cuprate Formation: Cool a suspension of CuI (1.5 eq) in anhydrous THF to -78 °C. Add the organolithium reagent (3.0 eq) dropwise.
-
Self-Validation Checkpoint: The solution must transition from a yellow suspension to a clear, colorless or pale-yellow solution, confirming the complete formation of the active Gilman reagent ( R2CuLi ).
-
-
Activation: Add BF3⋅OEt2 (1.5 eq) followed immediately by the enoate substrate (1.0 eq) dissolved in THF.
-
Quenching: After 2 hours, quench the reaction with saturated aqueous NH4Cl/NH4OH (9:1 buffer).
-
Self-Validation Checkpoint: The aqueous layer will turn deep blue ( [Cu(NH3)4]2+ complex), validating the successful sequestration of copper salts away from the organic product.
-
-
Isolation: Extract with diethyl ether, dry over MgSO4 , and purify to yield the anti-diastereomer.
Visualizations
Synthetic derivation pathways for (R)- and (S)-enantiomers from chiral pool precursors.
Causality of 1,3-asymmetric induction during conjugate addition to the (R)-enantiomer.
References
-
NextSDS Chemical Substance Information : (R)-4,5-ISOPROPYLIDENE-2-PENTANOIC ACID (CAS 123620-88-2). NextSDS Database. Available at: [Link][1]
-
NextSDS Chemical Substance Information : (S)-4,5-ISOPROPYLIDENE-2-PENTANOIC ACID (CAS 64520-57-6). NextSDS Database. Available at: [Link][2]
-
LookChem Database : Cas 99315-76-1, 4,5-O-isopropylidene-2-pentenoate. LookChem. Available at:[Link][4]
-
Takano, S., et al. Chiral Synthesis of Novel a-Yohimbane Alkaloids (-)-Nitraraine and (-)-Dihydronitraraine. Chemistry Letters (1989). Oxford University Press / Chemical Society of Japan. Available at: [Link][3]
Sources
mass spectrometry fragmentation patterns for (R)-4,5-Isopropylidene-2-pentanoic acid
An In-Depth Guide to the Mass Spectrometric Fragmentation of (R)-4,5-Isopropylidene-2-pentanoic acid
Introduction: Charting an Unknown Fragmentation Pathway
In the field of drug development and metabolomics, the precise structural elucidation of novel or modified chiral compounds is paramount. (R)-4,5-Isopropylidene-2-pentanoic acid is a chiral building block whose isopropylidene group serves as a common protecting strategy for a vicinal diol. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolic stability studies.
As no public-domain mass spectrum for (R)-4,5-Isopropylidene-2-pentanoic acid is currently available, this guide provides a predictive framework for its fragmentation patterns. By applying fundamental principles of mass spectrometry and drawing comparisons with structurally analogous molecules, we can construct a reliable analytical map. This guide will compare the expected outcomes from high-energy Electron Ionization (EI) and softer ionization techniques, offering researchers a robust, data-driven approach to identifying this molecule and its derivatives.
Molecular Structure and Ionization Behavior
The foundational step in predicting fragmentation is a thorough analysis of the molecule's structure and its likely response to ionization.
Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.19 g/mol
The molecule contains three key features that will dictate its fragmentation:
-
A terminal carboxylic acid , which is a common site for characteristic cleavages and rearrangements.
-
An isopropylidene ketal (an acetonide), which is known for specific neutral losses and the formation of stable oxonium ions.
-
An aliphatic backbone susceptible to standard C-C bond cleavages.
Comparative Ionization Techniques:
-
Electron Ionization (EI): As a high-energy ("hard") technique, EI involves bombarding the molecule with 70 eV electrons. This process imparts significant internal energy, leading to extensive and complex fragmentation.[1] While invaluable for structural fingerprinting, it often results in a weak or entirely absent molecular ion (M+•), which can complicate the determination of the molecular weight.[2]
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for preserving the molecular structure. In positive ion mode, it will readily form a protonated molecule, [M+H]⁺. In negative ion mode, it will form a deprotonated molecule, [M-H]⁻. Subsequent fragmentation via Collision-Induced Dissociation (CID) on these selected precursor ions provides cleaner, more interpretable MS/MS spectra. For carboxylic acids, negative ion mode ESI-MS can be particularly informative, often showing primary fragmentation pathways like decarboxylation.[3]
Predicted Electron Ionization (EI) Fragmentation Pathways
Under standard EI conditions, the molecular ion (M+• at m/z 174) will undergo several competing fragmentation reactions. The most probable pathways are detailed below.
Pathway 1: Isopropylidene Ketal Cleavage
The 2,2-dimethyl-1,3-dioxolane ring is prone to fragmentation initiated by the loss of a methyl group, which is a highly favorable process.
-
Loss of a Methyl Radical (•CH₃): The most common initial fragmentation for isopropylidene ketals is the loss of one of the gem-dimethyl groups to form a highly stabilized five-membered oxonium ion. This fragment is often the base peak or one of the most intense peaks in the spectrum.
-
m/z 159: [M - 15]⁺
-
Pathway 2: Carboxylic Acid Group Fragmentation
The carboxylic acid moiety provides several diagnostic fragmentation channels.
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic feature of carboxylic acids.[4]
-
Loss of a Hydroxyl Radical (•OH): This cleavage results in a stable acylium ion.
-
m/z 157: [M - 17]⁺
-
-
Loss of the Carboxyl Group (•COOH): This results in the loss of the entire acid functionality.
-
m/z 129: [M - 45]⁺
-
-
-
McLafferty Rearrangement: This is a highly specific rearrangement for molecules containing a carbonyl group and accessible γ-hydrogens. In this molecule, a hydrogen atom from one of the isopropylidene methyl groups can be transferred to the carbonyl oxygen via a six-membered transition state. This results in the cleavage of the Cα-Cβ bond, leading to the formation of a neutral alkene and a charged enol.[5] For this specific structure, the rearrangement would produce a charged fragment corresponding to protonated acetic acid.
-
m/z 60: A prominent peak diagnostic for a carboxylic acid with this specific chain length.[6]
-
Pathway 3: Combined and Sequential Fragmentation
The primary fragments can undergo further dissociation, leading to smaller ions.
-
Sequential Loss from the M-15 Fragment: The stable m/z 159 ion can subsequently lose the elements of acetic acid.
-
m/z 99: [M - 15 - 60]⁺
-
-
Loss of Acetone: The entire isopropylidene protecting group can be lost as a neutral acetone molecule (58 Da), a known pathway for such structures under CID conditions.[7]
-
m/z 116: [M - 58]⁺
-
The predicted fragmentation cascade is visualized in the diagram below.
Sources
Comparative Guide to Chiral Precursors: Alternatives to (R)-4,5-Isopropylidene-2-pentanoic Acid in Asymmetric Synthesis
(R)-4,5-Isopropylidene-2-pentanoic acid is a highly specialized chiral building block, predominantly utilized in the synthesis of nucleoside analogs, statin side chains, and complex macrolides. Traditionally derived from the chiral pool (e.g., D-glyceraldehyde acetonide via Wittig olefination and subsequent reduction), this precursor provides a pre-installed, stereochemically pure protected 1,2-diol moiety.
However, its reliance on specific carbohydrate precursors often introduces atom-economy inefficiencies, supply chain bottlenecks, and multi-step protection/deprotection sequences. As drug development scales, process chemists frequently seek alternative synthetic strategies to access the same chiral γ
- or δ -hydroxy acid motifs. This guide objectively compares the baseline performance of (R)-4,5-isopropylidene-2-pentanoic acid against three leading alternative methodologies: L-Malic Acid Chiral Pool Derivation, Sharpless Asymmetric Dihydroxylation (SAD), and Ketoreductase (KRED) Biocatalysis.
Alternative 1: L-Malic Acid-Derived Chiral Pool Strategy
Instead of relying on D-glyceraldehyde derivatives, L-malic acid serves as an abundant, cost-effective chiral pool precursor to construct 1,2- and 1,3-diol systems [1].
Causality & Mechanism
This strategy relies on the chelation-controlled reduction of L-malic acid esters to afford a diol, which is subsequently protected as an acetonide. The critical step is the controlled reduction of the remaining ester to an aldehyde using DIBAL-H at -78 °C. The low temperature is non-negotiable; it prevents over-reduction to the primary alcohol and suppresses epimerization at the α -chiral center by stabilizing the tetrahedral aluminum hemiacetal intermediate until the aqueous quench[3].
Experimental Protocol: Chelation-Controlled Reduction & Protection
-
Esterification : Dissolve L-malic acid (1.0 eq) in anhydrous MeOH. Add catalytic H2SO4 and reflux for 12 h. Quench with saturated NaHCO3, extract with EtOAc, and concentrate to yield dimethyl L-malate.
-
Reduction : Dissolve dimethyl L-malate in anhydrous THF under N2. Add BH3·SMe2 (1.1 eq) dropwise at 0 °C. The borane selectively reduces the more sterically accessible carboxylic ester. Stir for 4 h, quench carefully with MeOH, and concentrate.
-
Acetonide Protection : Dissolve the crude diol in acetone. Add 2,2-dimethoxypropane (1.5 eq) and catalytic p-TsOH. Stir at room temperature for 2 h.
-
Validation : Monitor via TLC (stain with KMnO4). The reaction is self-validating when the highly polar diol spot completely converts to a high-Rf acetonide spot. Quench with Et3N prior to concentration to prevent acid-catalyzed deprotection.
Alternative 2: Sharpless Asymmetric Dihydroxylation (SAD)
SAD provides a catalytic, highly enantioselective route to chiral diols starting from inexpensive, achiral terminal or internal olefins like 4-pentenoic acid [2].
Causality & Mechanism
Using AD-mix- β (containing the (DHQD)2PHAL ligand, K2OsO2(OH)4, and K3Fe(CN)6), the chiral ligand accelerates the formation of the osmate ester while dictating facial selectivity via a binding pocket that minimizes steric clashes. Methanesulfonamide (MeSO2NH2) is added to the reaction as an essential additive; it accelerates the hydrolysis of the osmate ester for sterically hindered or electron-deficient olefins, preventing the secondary catalytic cycle that leads to diminished enantiomeric excess (ee).
Experimental Protocol: SAD of 4-Pentenoic Acid
-
Phase Mixing : In a round-bottom flask, dissolve AD-mix- β (1.4 g/mmol olefin) in a 1:1 mixture of t-BuOH and H2O. Stir until the two phases become clear (the aqueous phase will be bright yellow).
-
Additive : Add methanesulfonamide (1.0 eq) and cool the mixture to 0 °C. The low temperature enhances the enantioselectivity of the [3+2] cycloaddition step.
-
Reaction : Add 4-pentenoic acid (1.0 eq) in one portion. Stir vigorously at 0 °C for 24 h.
-
Quench & Validation : Add sodium sulfite (Na2SO3, 1.5 g/mmol ) to reduce the toxic Os(VIII) to insoluble Os(IV). Stir for 1 h at room temperature. The solution turns from yellow to black/brown, visually validating the quench. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.
Alternative 3: Ketoreductase (KRED) Biocatalysis
Biocatalysis offers a green, highly selective alternative by reducing achiral keto-acids or keto-esters to chiral hydroxy acids [4].
Causality & Mechanism
KREDs operate via hydride transfer from NADPH to the re- or si-face of the ketone. To make the process economically viable and drive the thermodynamic equilibrium forward, a cofactor recycling system (e.g., Glucose/Glucose Dehydrogenase) is coupled to the reaction. This maintains a high local concentration of the expensive NADPH cofactor without requiring stoichiometric equivalents.
Experimental Protocol: KRED Reduction of Ethyl 5-oxohexanoate
-
Buffer Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4.
-
Enzyme & Cofactor : Add KRED enzyme (typically 1-5 wt% relative to substrate), NADP+ (0.1 mM), Glucose Dehydrogenase (GDH), and D-glucose (1.5 eq).
-
Substrate Addition : Add the achiral keto-ester (e.g., ethyl 5-oxohexanoate) to a final concentration of 100 mM.
-
Incubation & Validation : Incubate at 30 °C with orbital shaking (200 rpm). Maintain pH at 7.0 using a pH stat (titrating with 1 M NaOH as gluconic acid is produced). The consumption of NaOH directly correlates with reaction conversion, providing a real-time, self-validating kinetic readout.
-
Workup : Extract with MTBE, centrifuge to remove denatured protein, and evaporate to yield the chiral alcohol.
Quantitative Data Comparison
| Methodology | Starting Material Cost | Step Count to Chiral Diol | Typical ee (%) | Scalability | Green Chemistry Metric |
| D-Glyceraldehyde (Baseline) | High | 4-5 | >99% | Moderate | Poor (High solvent/protecting group waste) |
| L-Malic Acid (Chiral Pool) | Very Low | 3 | >98% | High | Moderate (Requires cryogenic conditions) |
| Sharpless AD | Low | 1-2 | 95-98% | High | Low (Use of toxic Osmium, heavy metal waste) |
| KRED Biocatalysis | Low | 1 | >99.5% | Very High | Excellent (Aqueous, ambient temp, renewable) |
Visualizations
Retrosynthetic comparison of chiral precursors to functionalized pentanoic acids.
Step-by-step workflow and self-validation of the Sharpless Asymmetric Dihydroxylation.
References
-
Stereoselective Total Synthesis of (6S)-5,6-Dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one from L-Malic Acid. ResearchGate. 1
-
Sharpless Asymmetric Dihydroxylation. Alfa Chemistry. 2
-
Application of Stereoselective Ether Transfer to the Synthesis of Isotactic Polyethers. ACS Publications. 3
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. 4
Sources
Comprehensive Safety and Handling Guide for (R)-4,5-Isopropylidene-2-pentanoic acid
As drug development accelerates, the safe handling of specialized chiral building blocks like (R)-4,5-Isopropylidene-2-pentanoic acid becomes paramount. This guide provides researchers and scientists with a definitive, field-proven framework for personal protective equipment (PPE) selection, operational handling, and spill response. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure both personnel safety and chemical integrity.
Mechanistic Hazard Profile & Causality
(R)-4,5-Isopropylidene-2-pentanoic acid (CAS: 123620-88-2)[1] features two critical functional groups that dictate its handling requirements:
-
Carboxylic Acid Moiety: Acts as a proton donor (Brønsted-Lowry acid). Upon contact with dermal or ocular tissue, it can disrupt lipid bilayers and denature proteins, necessitating strict barrier protection.
-
Isopropylidene Acetal Group: This protecting group is stable under neutral and basic conditions but is highly susceptible to acid-catalyzed hydrolysis. Exposure to strong ambient acids or moisture can cleave the acetal, releasing acetone (a volatile, flammable solvent) and the corresponding diol.
Operational Causality: Handling must occur in an inert, moisture-controlled environment when possible. Furthermore, spill neutralization must utilize mild bases to avoid strong exothermic reactions that could thermally degrade the acetal group.
Personal Protective Equipment (PPE) Matrix
According to the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[2], laboratories must execute a comprehensive hazard assessment. The following matrix summarizes the quantitative and qualitative PPE requirements for this specific compound[3].
| PPE Category | Specification | Quantitative Data | Causality / Rationale |
| Hand Protection | Nitrile Gloves (Double-layered) | Min. thickness: 0.11 mmBreakthrough: >480 min | Nitrile provides superior resistance to aliphatic carboxylic acids compared to latex. Double-layering prevents micro-tear penetration. |
| Eye/Face Protection | Chemical Splash Goggles | ANSI Z87.1 certified | Forms a seal around the eyes to prevent ocular damage from accidental splashes or aerosolized acidic droplets[4]. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Prevents dermal exposure. Synthetic materials (like polyester) are avoided as they can melt into the skin during a fire event. |
| Respiratory | N95 or Half-Mask Respirator | P100 particulate filter | Required only if handling outside a fume hood or if aerosolization risk exceeds the permissible exposure limit (PEL). |
Standard Operating Procedure (SOP): Handling & Transfer
The National Research Council's Prudent Practices in the Laboratory[5] dictates that engineering controls must be validated prior to handling hazardous organic acids.
Phase 1: Pre-Operational Verification
-
Ventilation Check: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).
-
Self-Validation: Check the digital flow monitor or use a tissue test to confirm inward directional airflow.
-
-
PPE Inspection: Inspect nitrile gloves for degradation or pinholes. Don ANSI Z87.1 splash goggles and a fully buttoned lab coat.
Phase 2: Execution & Transfer 3. Equipment Selection: Utilize a PTFE (Teflon) or ceramic spatula for dispensing.
- Causality: Avoids potential metal-catalyzed degradation of the sensitive acetal protecting group.
- Containment: Open the primary container only when actively dispensing.
- Causality: Minimizes exposure to ambient humidity, which could initiate slow hydrolysis of the isopropylidene group.
Phase 3: Post-Operational Decontamination 5. Surface Cleaning: Wipe down the balance and fume hood surface with a mild alkaline solution (e.g., 5% NaHCO₃) followed by distilled water. 6. Doffing: Remove outer gloves inside the fume hood to contain potential contamination. Wash hands thoroughly with soap and water.
Spill Response and Disposal Plan
A self-validating spill response ensures that the hazard is neutralized without creating secondary risks (such as toxic gas release or thermal runaway)[6].
-
Isolation: Immediately evacuate the immediate area and lower the fume hood sash to maximize exhaust efficiency.
-
Neutralization: Generously apply a mild solid base, such as Sodium Bicarbonate (NaHCO₃), to the spill perimeter and work inward.
-
Causality: NaHCO₃ neutralizes the carboxylic acid moiety safely. Using a strong base (like NaOH) would cause a highly exothermic reaction, potentially degrading the isopropylidene group and volatilizing acetone.
-
-
Verification (Self-Validating Step): Wait for effervescence (CO₂ gas evolution) to cease. The absence of bubbling visually validates that the acid has been fully neutralized.
-
Absorption & Disposal: Sweep the neutralized matrix using a non-sparking brush. Place the material into a chemically compatible, sealable container. Label strictly as "Halogen-Free Organic Acid Waste" and transfer to the facility's hazardous waste accumulation area.
Operational Workflow Visualization
Workflow and spill response protocol for (R)-4,5-Isopropylidene-2-pentanoic acid handling.
References
-
NextSDS. "(R)-4,5-ISOPROPYLIDENE-2-PENTANOIC ACID — Chemical Substance Information." NextSDS Database, 2026. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
